molecular formula C8H8ClNO4S B2474629 ((3-Chlorophenyl)sulfonyl)glycine CAS No. 565198-64-3

((3-Chlorophenyl)sulfonyl)glycine

Katalognummer: B2474629
CAS-Nummer: 565198-64-3
Molekulargewicht: 249.67
InChI-Schlüssel: VQWFYPPYALIWLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

((3-Chlorophenyl)sulfonyl)glycine (: 565198-64-3) is a chemically modified derivative of the fundamental amino acid, glycine [ ][ ]. This compound features a 3-chlorophenylsulfonyl group and has the molecular formula C 8 H 8 ClNO 4 S, with a molar mass of 249.67 g/mol [ ][ ][ ]. In vitro research indicates that amino acid derivatives, such as this compound, are commercially recognized as ergogenic supplements [ ][ ]. Their research applications include investigating their influence on the secretion of anabolic hormones, their role as a fuel supply during exercise, their potential to enhance mental performance during stress-related tasks, and their ability to prevent exercise-induced muscle damage [ ][ ]. The structural motif of this compound is also of interest in coordination chemistry, where sulfonylated amino acids can act as ligands for metal ions, serving as models for studying metal-peptide interactions [ ]. The presence of a chlorine atom in the structure is a key feature, as chlorine is a vital element in medicinal chemistry, used in over 250 FDA-approved drugs to fine-tune properties like potency and metabolic stability [ ]. This makes this compound a valuable building block for the discovery and development of new biologically active compounds [ ]. This product is intended for research purposes only and is strictly not for human use. It is not intended for diagnostic or therapeutic applications [ ][ ].

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(3-chlorophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWFYPPYALIWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

565198-64-3
Record name 2-(3-chlorobenzenesulfonamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Analysis of ((3-Chlorophenyl)sulfonyl)glycine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – An in-depth review of publicly available scientific literature and chemical databases reveals a significant lack of detailed structural and experimental data for the compound ((3-Chlorophenyl)sulfonyl)glycine. Despite its availability from commercial suppliers for research purposes, comprehensive structural analysis, including crystallographic data, bond lengths, and bond angles, remains unpublished. Similarly, detailed experimental protocols for its synthesis and characterization, as well as its specific biological signaling pathways, are not documented in accessible scientific literature.

This technical guide summarizes the currently available information for researchers, scientists, and drug development professionals and highlights the areas where data is absent.

Chemical and Physical Properties

This compound is a derivative of the amino acid glycine (B1666218).[1] Basic chemical information has been compiled from various chemical supplier databases.

PropertyValueSource
Molecular Formula C₈H₈ClNO₄SMedChemExpress[1], CymitQuimica[2]
Molecular Weight 249.67 g/mol MedChemExpress[1], CymitQuimica[2]
CAS Number 565198-64-3MedChemExpress[1], CymitQuimica[2]
Appearance Solid (Typically)InvivoChem[3]
Melting Point 142-143°CInvivoChem[3]
LogP 2.174InvivoChem[3]
Topological Polar Surface Area (tPSA) 91.85 ŲInvivoChem[3]
Hydrogen Bond Donors 2InvivoChem[3]
Hydrogen Bond Acceptors 5InvivoChem[3]
Rotatable Bond Count 4InvivoChem[3]

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the specific synthesis of this compound is not available in the current body of scientific literature. General methods for the synthesis of N-arylsulfonyl amino acids typically involve the reaction of an amino acid with an arylsulfonyl chloride under basic conditions. A plausible synthetic route for this compound is visualized below, based on these general principles.

General Synthetic Workflow

G Reactant1 Glycine Reaction Nucleophilic Acyl Substitution Reactant1->Reaction Reactant2 3-Chlorobenzenesulfonyl chloride Reactant2->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Solvent Solvent Solvent->Reaction Workup Acidification & Purification Reaction->Workup Product This compound Workup->Product

Caption: A generalized workflow for the synthesis of N-sulfonylated amino acids.

Structural Characterization

No crystallographic data or detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) for this compound have been published. Commercial suppliers indicate that the compound meets a minimum purity level, typically determined by HPLC and/or NMR, but the full spectral data and interpretation are not publicly provided.[2]

Biological Activity and Signaling Pathways

This compound is categorized as a glycine derivative.[1] Some sources make general statements that amino acid derivatives can be used as ergogenic supplements, potentially influencing the secretion of anabolic hormones, providing fuel during exercise, and enhancing mental performance.[1] However, no specific studies were found that investigate the biological activity or the specific signaling pathways of this compound. Therefore, a diagram of its signaling pathway cannot be created at this time.

Conclusion

While this compound is commercially available for research, there is a notable absence of fundamental scientific data in the public domain. Key information regarding its detailed 3D structure, comprehensive spectroscopic data, a validated synthetic protocol, and its specific biological functions and mechanisms of action has not been published. This presents an opportunity for further research to characterize this molecule and explore its potential applications. Researchers working with this compound are encouraged to perform and publish these fundamental analyses to contribute to the collective scientific knowledge.

References

Technical Guide: Physicochemical Properties of ((3-Chlorophenyl)sulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of ((3-Chlorophenyl)sulfonyl)glycine. The document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of quantitative data, detailed experimental methodologies for key physicochemical parameters, and a visualization of a potential signaling pathway associated with glycine (B1666218) derivatives. This guide aims to serve as a foundational resource for further research and development involving this compound.

Introduction

This compound is a derivative of the amino acid glycine, featuring a 3-chlorophenylsulfonyl moiety.[1] Its chemical structure suggests potential applications in medicinal chemistry and drug discovery, warranting a thorough characterization of its physicochemical properties. These properties are critical in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological activity. Understanding these characteristics is a fundamental prerequisite for its evaluation as a potential therapeutic agent.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₈ClNO₄S[1][2][3]
Molecular Weight 249.67 g/mol [1][2][3]
CAS Number 565198-64-3[1][2][3]
Appearance Solid (Predicted)
Melting Point 142-143 °C
Boiling Point Not available
Table 2: Partition and Dissociation Constants
PropertyValueSource
logP 2.174
pKa Not available
Table 3: Solubility Data
SolventSolubilitySource
Water Not available
DMSO May be soluble
Ethanol May be soluble
DMF May be soluble

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.[4][5][6][7][8]

  • Apparatus: Digital melting point apparatus, capillary tubes.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[5]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) can be determined using the shake-flask method, which is considered the gold standard.[1][9][10][11]

  • Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • A known concentration of this compound is dissolved in one of the two pre-saturated phases (n-octanol or water).

    • The second immiscible, pre-saturated phase is added to the separatory funnel.

    • The mixture is shaken until equilibrium is reached (e.g., for 24 hours).

    • The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa (Acid Dissociation Constant) Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.[12][13][14][15]

  • Apparatus: pH meter, burette, stirrer.

  • Procedure:

    • A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

Aqueous Solubility Determination

The aqueous solubility can be determined using the shake-flask method.[16][17][18][19][20]

  • Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of water in a vial.

    • The vial is sealed and agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is then filtered or centrifuged to separate the undissolved solid.

    • The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound have not been elucidated, its structural similarity to glycine suggests potential interaction with pathways modulated by glycine and its derivatives. Glycine itself is known to have neuroprotective and anti-inflammatory effects and can influence various signaling cascades.

As a glycine derivative, this compound may potentially modulate pathways such as the NF-κB signaling pathway, which is a key regulator of inflammation. The following diagram illustrates a hypothetical workflow for investigating the effect of the compound on this pathway.

G Experimental Workflow: Investigating the Effect on NF-κB Signaling A Cell Culture (e.g., Macrophages) B Treatment with This compound A->B C Induction of Inflammation (e.g., with LPS) B->C D Cell Lysis and Protein Extraction C->D E Western Blot Analysis for NF-κB pathway proteins (p-p65, IκBα) D->E F Data Analysis and Interpretation E->F

Caption: Workflow for studying the effect of the compound on NF-κB signaling.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided standardized experimental protocols for their determination. The presented information serves as a crucial starting point for further investigation into the compound's properties and potential as a drug candidate. Future studies should focus on experimentally determining the outstanding physicochemical parameters and exploring its biological activity and specific molecular targets to fully elucidate its therapeutic potential.

References

An Overview of ((3-Chlorophenyl)sulfonyl)glycine: A Summary of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the currently available public information for the chemical compound ((3-Chlorophenyl)sulfonyl)glycine, identified by the CAS number 565198-64-3. Despite a comprehensive search for in-depth technical data, it is important to note that there is a significant lack of detailed scientific literature, patents, and experimental information for this specific molecule. Therefore, this guide will focus on presenting the basic chemical and physical properties that have been identified from various chemical supplier databases.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This information is a compilation of data from various chemical suppliers.

PropertyValueSource
CAS Number 565198-64-3[1]
Molecular Formula C₈H₈ClNO₄S[1]
Molecular Weight 249.67 g/mol [1]
Synonyms N-(3-Chlorophenylsulfonyl)glycine[2]
Description Glycine derivative, Versatile small molecule scaffold[1][3]
Water Solubility >37.5 µg/mL[2]
Rotatable Bond Count 4[2]
Exact Mass 248.9862566[2]
Monoisotopic Mass 248.9862566[2]

Biological Activity and Experimental Data

A thorough search for scientific literature and experimental data on this compound yielded no specific information regarding its biological activity, mechanism of action, pharmacology, or toxicology. The compound is generally categorized as an amino acid derivative.[1][4] One supplier, MedChemExpress, makes a general statement that amino acid derivatives have been explored as ergogenic supplements that may influence anabolic hormone secretion and provide other physiological benefits.[1] However, this is a general statement about the class of molecules and is not supported by any specific studies on this compound.[1]

There are currently no publicly available experimental protocols, quantitative data (such as IC₅₀, Kᵢ, or in vivo efficacy data), or detailed descriptions of its biological function.

Synthesis and Manufacturing

Information regarding the specific synthesis of this compound is not available in the public domain, including patent databases and scientific journals. Chemical suppliers list it as a commercially available product for research purposes.[5]

Visualizations

Due to the lack of information on any biological pathways, experimental workflows, or logical relationships associated with this compound, no diagrams can be generated at this time.

Conclusion

This compound (CAS 565198-64-3) is a chemical compound for which there is a notable absence of in-depth scientific and technical data in the public domain. While its basic chemical properties are documented by suppliers, there is no available information on its synthesis, biological activity, or mechanism of action. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Any investigation into its properties would require de novo experimental work to elucidate its potential biological and pharmacological profile.

References

Commercial Availability and Technical Profile of ((3-Chlorophenyl)sulfonyl)glycine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide is now available detailing the commercial availability, physicochemical properties, and potential research applications of ((3-Chlorophenyl)sulfonyl)glycine. This document serves as a vital resource for researchers, scientists, and drug development professionals interested in utilizing this glycine (B1666218) derivative in their studies.

This compound, with the CAS Number 565198-64-3, is a research chemical commercially available from several fine chemical suppliers. It is typically offered as a solid with a purity of 95% or greater. This guide provides an in-depth overview of its chemical characteristics, sourcing, and handling for laboratory use.

Physicochemical and Commercial Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison. This information has been compiled from various commercial suppliers and chemical databases.

PropertyValueSource
CAS Number 565198-64-3MedChemExpress, CymitQuimica[1][2]
Molecular Formula C₈H₈ClNO₄SMedChemExpress[1]
Molecular Weight 249.67 g/mol MedChemExpress[1]
Purity ≥95%CymitQuimica[2]
Appearance SolidInvivoChem
Melting Point 142-143 °CInvivoChem
Storage (Powder) -20°C for 3 years, 4°C for 2 yearsInvivoChem
Storage (In solvent) -80°C for 6 months, -20°C for 1 monthInvivoChem
Solubility Soluble in DMSOInvivoChem

Synthesis and Preparation

This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The selection of the base and solvent, as well as the reaction temperature and duration, would be critical parameters to optimize for achieving a high yield and purity of the final product.

A generalized workflow for this synthesis is depicted below.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product Glycine Glycine Reaction N-Sulfonylation Glycine->Reaction 3-Chlorobenzenesulfonyl_Chloride 3-Chlorobenzenesulfonyl_Chloride 3-Chlorobenzenesulfonyl_Chloride->Reaction Solvent_Base Solvent + Base Solvent_Base->Reaction Workup_Purification Aqueous Work-up & Purification Reaction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

A generalized synthetic workflow for this compound.

Potential Research Applications and Biological Context

This compound is classified as a glycine derivative. While specific biological targets and mechanisms of action for this particular compound are not extensively documented in publicly available research, its structural similarity to other biologically active sulfonylglycine derivatives suggests potential areas of investigation.

Generally, amino acid derivatives are explored for their roles in various physiological processes. The broader class of sulfonamides, to which this compound belongs, is known to exhibit a wide range of biological activities.

Based on the available information, potential research applications could lie in the following areas:

  • Metabolic Studies: As a glycine analogue, it could be investigated for its effects on metabolic pathways involving glycine.

  • Enzyme Inhibition Screening: The sulfonylglycine moiety is a common feature in inhibitors of various enzymes, suggesting its potential as a scaffold in drug discovery screening libraries.

  • Neuroscience Research: Given glycine's role as a neurotransmitter, derivatives such as this could be explored for their effects on the central nervous system.

The logical relationship for exploring the research utility of this compound is outlined in the diagram below.

G Compound This compound Structural_Class Glycine Derivative & Sulfonamide Compound->Structural_Class Hypothesized_Activity Potential Biological Activity (based on structural similarity) Structural_Class->Hypothesized_Activity Experimental_Validation In Vitro & In Vivo Studies Hypothesized_Activity->Experimental_Validation Target_Identification Identification of Biological Targets Experimental_Validation->Target_Identification Mechanism_of_Action Elucidation of Mechanism of Action Experimental_Validation->Mechanism_of_Action

Logical workflow for investigating the biological activity of the compound.

Experimental Considerations

For researchers planning to use this compound, the following experimental considerations are pertinent:

  • Solubility: The compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). For aqueous biological assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous buffer, ensuring the final DMSO concentration is compatible with the experimental system and does not exceed cytotoxic levels.

  • Purity Verification: While suppliers provide purity information, it is good laboratory practice to verify the purity and identity of the compound upon receipt using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stability: Adherence to the recommended storage conditions is essential to maintain the integrity and stability of the compound over time.

This technical guide provides a foundational understanding of this compound for research purposes. Further experimental investigations are warranted to fully elucidate its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to N-Aryl-Sulfonyl Glycine Derivatives as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document aims to provide a comprehensive technical guide on the use of sulfonyl-glycine derivatives as synthetic building blocks in medicinal chemistry. Initial research to compile this guide focused specifically on ((3-Chlorophenyl)sulfonyl)glycine. However, a thorough review of available scientific literature and patent databases did not yield a specific, reproducible experimental protocol for the synthesis of this exact molecule, nor detailed examples of its application as a building block.

In light of this, the focus of this guide has been shifted to a closely related and well-documented analogue, N-Phenyl-N-(phenylsulfonyl)glycine . The synthetic methodologies and principles discussed herein are likely adaptable for the synthesis of this compound and other similar structures. This guide will provide a detailed overview of the synthesis, physicochemical properties, and potential applications of this class of compounds, adhering to the core requirements of data presentation, detailed experimental protocols, and logical visualizations.

Introduction: The Utility of N-Aryl-Sulfonyl Glycine (B1666218) Scaffolds

N-aryl and N-alkyl sulfonyl glycine derivatives are valuable scaffolds in medicinal chemistry. The incorporation of a sulfonyl group can modulate the physicochemical properties of the parent glycine molecule, influencing its acidity, lipophilicity, and metabolic stability. The aryl moiety provides a vector for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. These building blocks are of particular interest in the development of novel therapeutic agents targeting a range of biological targets.

Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: A Two-Step Approach

The synthesis of N-Phenyl-N-(phenylsulfonyl)glycine is typically achieved through a robust two-step process. The general workflow involves the initial synthesis of an N-phenylglycine intermediate, followed by N-sulfonylation.

Overall Reaction Scheme

The synthesis commences with the reaction of aniline (B41778) and chloroacetic acid to form N-phenylglycine. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product, N-Phenyl-N-(phenylsulfonyl)glycine.

G cluster_0 Step 1: Synthesis of N-Phenylglycine cluster_1 Step 2: N-Sulfonylation Aniline Aniline N_Phenylglycine N-Phenylglycine (Intermediate) Aniline->N_Phenylglycine NaOH, H2O, Reflux Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->N_Phenylglycine N_Phenylglycine_ref N-Phenylglycine N_Phenylglycine->N_Phenylglycine_ref Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Final_Product N-Phenyl-N-(phenylsulfonyl)glycine Benzenesulfonyl_Chloride->Final_Product N_Phenylglycine_ref->Final_Product Pyridine (B92270), DCM, 0°C to RT

Caption: Synthetic workflow for N-Phenyl-N-(phenylsulfonyl)glycine.

Physicochemical and Quantitative Data

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the key properties of the analogous N-Phenyl-N-(phenylsulfonyl)glycine. This data is essential for researchers in characterizing the synthesized compound and for its use in further synthetic endeavors.

PropertyValue
Molecular Formula C₁₄H₁₃NO₄S
Molecular Weight 291.32 g/mol
Appearance Solid
CAS Number 59724-82-2

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine and its precursors. These procedures are intended for use by qualified researchers in a laboratory setting.

Step 1: Synthesis of N-Phenylglycine

This procedure outlines the synthesis of the N-phenylglycine intermediate from aniline and chloroacetic acid.[1][2]

Materials:

  • Aniline (C₆H₅NH₂)

  • Chloroacetic acid (ClCH₂COOH)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl, for workup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in deionized water.

  • To this solution, add an equimolar amount of aniline.

  • Slowly add a solution of sodium hydroxide to neutralize the chloroacetic acid.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the N-phenylglycine.

  • Filter the crude product using a Büchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from hot water to obtain pure N-phenylglycine.

  • Dry the purified product under vacuum.

Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

This procedure details the N-sulfonylation of N-phenylglycine to yield the final product.[1][2]

Materials:

  • N-Phenylglycine (C₈H₉NO₂)

  • Benzenesulfonyl chloride (C₆H₅SO₂Cl)

  • Pyridine (C₅H₅N)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Suspend N-phenylglycine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension in an ice bath and add pyridine to act as a base.

  • Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the reaction mixture via the dropping funnel.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Phenyl-N-(phenylsulfonyl)glycine.

  • Dry the final product under vacuum.

Applications as a Synthetic Building Block

N-Aryl-sulfonyl glycine derivatives are versatile building blocks for the synthesis of more complex molecules with potential biological activity. The carboxylic acid moiety can be readily activated for amide bond formation with a variety of amines, leading to the generation of diverse chemical libraries.

Logical Relationship of Reactants and Products in Library Synthesis

The following diagram illustrates the logical flow from the starting materials to a library of diverse compounds using the N-aryl-sulfonyl glycine core.

G cluster_input Starting Materials cluster_core Core Building Block cluster_library Diverse Amine Library cluster_output Final Compound Library Aniline Aryl Amine (e.g., Aniline) Core_Scaffold N-Aryl-Sulfonyl Glycine Aniline->Core_Scaffold Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Core_Scaffold Sulfonyl_Chloride Aryl Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) Sulfonyl_Chloride->Core_Scaffold Product_1 Product with R1 Core_Scaffold->Product_1 Amide Coupling Product_2 Product with R2 Core_Scaffold->Product_2 Amide Coupling Product_n Product with Rn Core_Scaffold->Product_n Amide Coupling Amine_R1 R1-NH2 Amine_R1->Product_1 Amine_R2 R2-NH2 Amine_R2->Product_2 Amine_Rn Rn-NH2 Amine_Rn->Product_n

Caption: From starting materials to a diverse chemical library.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is unavailable, the broader class of N-(phenylsulfonyl)glycine compounds has been investigated for various therapeutic applications. For instance, some derivatives have been explored as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Furthermore, due to their structural similarity to the neurotransmitter glycine, these compounds have the potential to modulate glycine signaling pathways in the central nervous system, which could be relevant for conditions such as pain.

Conclusion

This technical guide provides a foundational understanding of N-aryl-sulfonyl glycine derivatives, with a specific, detailed focus on the synthesis of N-Phenyl-N-(phenylsulfonyl)glycine. While direct experimental data for this compound remains elusive in the public domain, the methodologies and principles outlined here offer a robust starting point for researchers interested in the synthesis and application of this and related compounds. The versatility of this scaffold in library synthesis underscores its potential as a valuable building block in modern drug discovery. Further research into the synthesis and biological activity of a wider range of N-aryl-sulfonyl glycine derivatives is warranted to fully explore their therapeutic potential.

References

The Potential Biological Activity of Sulfonylglycine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonylglycine derivatives have emerged as a versatile class of compounds with a broad spectrum of potential biological activities. This technical guide provides an in-depth overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their anticancer and antibacterial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Sulfonylglycine derivatives, characterized by a sulfonyl group attached to a glycine (B1666218) backbone, represent a promising scaffold in medicinal chemistry. The structural versatility of these compounds allows for a wide range of modifications, leading to diverse pharmacological profiles. Extensive research has highlighted their potential as anticancer and antibacterial agents, often attributed to their ability to inhibit key enzymes and modulate critical cellular signaling pathways. This guide will delve into the core aspects of their biological activity, providing a technical foundation for further research and development.

Synthesis of Sulfonylglycine Derivatives

The synthesis of sulfonylglycine derivatives can be achieved through various chemical strategies. A general and widely applicable method involves the reaction of a sulfonyl chloride with a glycine ester, followed by hydrolysis of the ester to yield the final sulfonylglycine derivative.

General Synthetic Protocol

A common synthetic route is the Schotten-Baumann reaction, which involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base.

Step 1: N-Sulfonylation of Glycine Ester

To a solution of glycine ethyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) is added at 0 °C. The desired sulfonyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-sulfonylated glycine ethyl ester.

Step 2: Hydrolysis of the Ester

The N-sulfonylated glycine ethyl ester (1 equivalent) is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (LiOH) (1.5 equivalents) is added, and the reaction is stirred at room temperature. The progress of the hydrolysis is monitored by TLC. Once the starting material is consumed, the THF is removed under reduced pressure. The aqueous layer is then acidified to a pH of approximately 2-3 using a dilute acid such as 1N HCl. The resulting precipitate, the sulfonylglycine derivative, is collected by filtration, washed with cold water, and dried to afford the final product.

SynthesisWorkflow start Glycine Ethyl Ester HCl + Sulfonyl Chloride step1 N-Sulfonylation (Schotten-Baumann) start->step1 intermediate N-Sulfonylated Glycine Ethyl Ester step1->intermediate Base (e.g., TEA) step2 Ester Hydrolysis intermediate->step2 product Sulfonylglycine Derivative step2->product Base (e.g., LiOH), then Acid PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Sulfonylglycine Derivative Inhibitor->PI3K Inhibits MIC_Workflow start Prepare Serial Dilutions of Sulfonylglycine Derivative step1 Inoculate with Standardized Bacterial Suspension start->step1 step2 Incubate at 37°C for 16-20 hours step1->step2 end Determine MIC (Lowest concentration with no visible growth) step2->end

Navigating the Frontier of Drug Discovery: A Technical Guide to Fragment-Based Screening with ((3-Chlorophenyl)sulfonyl)glycine as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into Fragment-Based Drug Discovery (FBDD), a powerful methodology for identifying novel lead compounds in modern drug development. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental workflows, and data analysis techniques central to FBDD. We will use the molecule ((3-Chlorophenyl)sulfonyl)glycine as a representative fragment to illustrate the practical application of these methods.

Introduction to Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective and resource-efficient alternative to traditional high-throughput screening (HTS) for the identification of starting points for drug discovery programs. The core principle of FBDD lies in screening libraries of low molecular weight compounds, typically less than 300 Daltons, known as "fragments."[1] These fragments, due to their small size and lower complexity, can explore a wider chemical space and often exhibit higher "ligand efficiency," meaning they form high-quality interactions with the target protein relative to their size.[2] Although these initial hits usually have weak binding affinities (in the micromolar to millimolar range), their binding modes can be determined with high precision, typically through biophysical methods like X-ray crystallography.[3][4] This structural information is then used to guide the optimization of the fragment into a more potent lead compound through strategies such as fragment growing, linking, or merging.[5]

This guide will use this compound, a synthetically accessible fragment, to walk through a typical FBDD campaign. While no specific biological target or screening data for this exact compound is publicly available, its chemical structure embodies the key features of a typical fragment: a molecular weight under 300 Da, a limited number of rotatable bonds, and functional groups capable of forming directed interactions with a protein target.

The Fragment-Based Screening Workflow

A typical FBDD project follows a structured workflow, beginning with the design of a fragment library and culminating in the identification of a validated hit with a confirmed binding mode.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Hit ID cluster_char Phase 3: Characterization Target_Selection Target Selection & Validation Library_Design Fragment Library Design Target_Selection->Library_Design Informs library choice Assay_Development Assay Development Library_Design->Assay_Development Primary_Screen Primary Biophysical Screen (e.g., NMR, SPR, Thermal Shift) Assay_Development->Primary_Screen Hit_Triage Hit Triage & Validation (Orthogonal Methods) Primary_Screen->Hit_Triage Identifies initial hits Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Triage->Structural_Biology Validated hits Hit_to_Lead Hit-to-Lead Optimization Structural_Biology->Hit_to_Lead Provides structural insights

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols in FBDD

The success of an FBDD campaign relies on the sensitive and robust detection of weak fragment binding. A variety of biophysical techniques are employed for this purpose, often in a cascaded approach to minimize false positives and negatives.[6]

Primary Screening Methods

Primary screens aim to rapidly identify potential binders from a fragment library. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique that can detect weak binding events in solution.[7] Ligand-observed methods like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly popular for primary screening.[8] Protein-observed methods, such as 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), can provide information on the binding site by monitoring chemical shift perturbations of the protein's backbone amides upon fragment binding.[9]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind.[10] It can provide data on binding affinity and kinetics.[7]

  • Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method measures the change in the melting temperature of a protein upon ligand binding. A positive shift indicates that the fragment stabilizes the protein, suggesting a binding event.[11]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[10]

Hit Validation and Characterization

Hits identified in the primary screen must be validated using an orthogonal method to ensure they are not artifacts of the initial assay.[12] For example, a hit from a thermal shift assay could be validated using SPR or NMR.

The gold standard for characterizing a fragment hit is determining its three-dimensional binding mode through X-ray crystallography .[3][4] This provides a detailed picture of the interactions between the fragment and the protein, which is invaluable for the subsequent hit-to-lead optimization phase.[3][4]

Data Presentation and Analysis

A key aspect of FBDD is the quantitative assessment of fragment binding. This data is often summarized in tables to facilitate comparison and prioritization of hits.

Table 1: Hypothetical Screening Data for this compound

ParameterValueMethodNotes
Molecular Weight 249.67 g/mol -Complies with the "Rule of Three" (MW < 300 Da).[13]
cLogP 1.2CalculatedWithin the typical range for fragments (cLogP ≤ 3).[13]
Dissociation Constant (Kd) 500 µMSPRIndicates weak but measurable binding.
Ligand Efficiency (LE) 0.32 kcal/mol per heavy atomCalculatedA good starting point for optimization (LE ≥ 0.3 is desirable).
Binding Confirmation YesSTD-NMROrthogonal validation confirms binding in solution.[12]
Crystal Structure 2.1 Å resolutionX-ray CrystallographyHigh-resolution structure obtained, revealing key interactions.

Ligand Efficiency (LE) is calculated as: LE = -RT * ln(Kd) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms.

Hit-to-Lead Optimization

Once a fragment hit like this compound is validated and its binding mode is understood, the process of evolving it into a potent lead compound begins. The structural information from X-ray crystallography is crucial for this stage.

Hit_to_Lead cluster_strategies Optimization Strategies Fragment_Hit Validated Fragment Hit (this compound) Growing Fragment Growing (Adding functional groups) Fragment_Hit->Growing Structure-guided design Linking Fragment Linking (Connecting two fragments) Fragment_Hit->Linking Requires a second fragment Merging Fragment Merging (Combining overlapping fragments) Fragment_Hit->Merging Requires a second fragment Lead_Compound Potent Lead Compound Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Caption: Common strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is the most common strategy, where the initial fragment is extended to make additional interactions with the protein, thereby increasing its potency.[5] For this compound, this could involve modifying the glycine (B1666218) moiety or the chlorophenyl ring to occupy adjacent pockets in the binding site.

  • Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be connected with a chemical linker to create a single, more potent molecule.[5]

  • Fragment Merging: When two fragments bind in an overlapping fashion, their key features can be combined into a single, novel scaffold.[5]

Conclusion

Fragment-based drug discovery is a powerful and rational approach to lead generation. By starting with small, efficient fragments, researchers can systematically explore the binding landscape of a target and build potent and selective drug candidates. While this compound serves as a hypothetical example in this guide, the principles and workflows described are universally applicable and represent the state-of-the-art in modern drug discovery. The integration of sensitive biophysical techniques, high-resolution structural biology, and medicinal chemistry expertise is key to the success of any FBDD campaign.

References

An In-depth Technical Guide to ((3-Chlorophenyl)sulfonyl)glycine for Novel Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ((3-chlorophenyl)sulfonyl)glycine, a versatile scaffold for the synthesis of novel compound libraries. Detailed experimental protocols for the synthesis of the core compound and a representative solid-phase library synthesis are presented. Potential biological applications are discussed, with a focus on the modulation of matrix metalloproteinases and glycine (B1666218) receptors. This document aims to serve as a practical resource for researchers in drug discovery and medicinal chemistry, facilitating the exploration of this promising chemical scaffold.

Introduction

This compound is a derivative of the amino acid glycine, featuring a 3-chlorophenylsulfonyl moiety attached to the nitrogen atom.[1] This structural motif imparts specific physicochemical properties that make it an attractive building block for the generation of diverse compound libraries. The sulfonamide group is a well-established pharmacophore found in numerous clinically approved drugs, known for its ability to participate in hydrogen bonding and interact with biological targets. The presence of the chloro-substituted phenyl ring offers opportunities for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

The core structure of this compound is particularly amenable to solid-phase synthesis, allowing for the rapid and efficient generation of large numbers of analogues. This makes it an ideal starting point for hit-to-lead campaigns in drug discovery. Libraries derived from this scaffold have the potential to yield modulators of various enzyme families and receptor systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 565198-64-3[1][2]
Molecular Formula C₈H₈ClNO₄S[1][2]
Molecular Weight 249.67 g/mol [1][2]
Appearance Solid (Typical)
Purity (Typical) ≥95%[2]

Synthesis of the Core Compound: this compound

The synthesis of this compound can be achieved via a straightforward N-sulfonylation of glycine. The following protocol is based on established methods for the synthesis of N-sulfonylated amino acids.

Experimental Protocol

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Dissolve 3-chlorophenylsulfonyl chloride (1.0 equivalent) in dioxane. Add this solution dropwise to the cold glycine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Expected Quantitative Data (Based on Analogous Syntheses)
ParameterExpected ValueNotes
Yield 70-90%Based on similar N-sulfonylation reactions of amino acids.
Purity >95%After recrystallization.

Synthesis of a Novel Compound Library

This compound is an excellent scaffold for the solid-phase synthesis of a diverse library of compounds, particularly N-substituted glycine oligomers, also known as peptoids. The following is a general protocol for the "sub-monomer" solid-phase synthesis of a peptoid library.

Experimental Protocol: Solid-Phase Peptoid Library Synthesis

Materials:

  • Rink Amide resin

  • This compound

  • A diverse set of primary amines (R-NH₂)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Equipment:

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

  • Filtration apparatus

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection (if applicable): If starting with Fmoc-protected Rink Amide resin, treat with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • First Monomer Coupling (Acylation):

    • In a separate vessel, pre-activate bromoacetic acid (10 equivalents) with DIC (10 equivalents) in DMF.

    • Add the activated bromoacetic acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • First Diversification (Amination):

    • Add a solution of the first primary amine (R₁-NH₂) (20 equivalents) in DMF to the resin and shake for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Second Monomer Coupling (Acylation): Repeat step 3.

  • Second Diversification (Amination): Repeat step 4 with a second primary amine (R₂-NH₂).

  • Capping with Core Scaffold:

    • Pre-activate this compound (5 equivalents) with DIC (5 equivalents) in DMF.

    • Add the activated core scaffold solution to the resin and shake overnight.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether.

  • Purification: Purify the individual library members by preparative HPLC.

Potential Biological Applications and Signaling Pathways

While specific biological data for this compound is not extensively available, the structural motifs present in this scaffold suggest several potential areas for biological activity.

Matrix Metalloproteinase (MMP) Inhibition

N-sulfonylated amino acid derivatives are known to be potent inhibitors of matrix metalloproteinases (MMPs).[3][4][5] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The sulfonamide moiety can act as a zinc-binding group, and the glycine backbone can be further functionalized to interact with the specificity pockets of different MMPs. A library of compounds based on the this compound scaffold could be screened for potent and selective MMP inhibitors.

Glycine Receptor Modulation

Glycine is a major inhibitory neurotransmitter in the central nervous system, acting on glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[1][2] Modulation of GlyR activity is a potential therapeutic strategy for the treatment of chronic pain, epilepsy, and other neurological disorders. N-acyl glycines have been identified as positive allosteric modulators of GlyRs. A library derived from this compound could be explored for its potential to modulate GlyR function.

The general signaling pathway for inhibitory GlyRs involves the binding of glycine, which opens the chloride channel, leading to an influx of Cl⁻ ions. This hyperpolarizes the neuron, making it less likely to fire an action potential.

Visualizations

Synthesis Workflow for this compound

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Glycine Glycine ReactionStep N-Sulfonylation (0°C to RT, overnight) Glycine->ReactionStep SulfonylChloride 3-Chlorophenylsulfonyl Chloride SulfonylChloride->ReactionStep Base Sodium Hydroxide Base->ReactionStep Solvent Dioxane/Water Solvent->ReactionStep Acidification Acidification (HCl) ReactionStep->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Recrystallization Concentration->Purification Product This compound Purification->Product G Resin Rink Amide Resin Acylation1 1. Acylation (Bromoacetic Acid, DIC) Resin->Acylation1 Amination1 2. Amination (R1-NH2) Acylation1->Amination1 Acylation2 3. Acylation (Bromoacetic Acid, DIC) Amination1->Acylation2 Amination2 4. Amination (R2-NH2) Acylation2->Amination2 Capping 5. Capping with Core Scaffold (this compound, DIC) Amination2->Capping Cleavage 6. Cleavage (TFA Cocktail) Capping->Cleavage Library Compound Library Cleavage->Library G Glycine Glycine (Agonist) GlyR Glycine Receptor (GlyR) (Ligand-gated Ion Channel) Glycine->GlyR Binds to Orthosteric Site Modulator This compound Derivative (Potential Modulator) Modulator->GlyR Binds to Allosteric Site ChannelOpening Chloride Channel Opening GlyR->ChannelOpening ClInflux Chloride (Cl-) Influx ChannelOpening->ClInflux Hyperpolarization Membrane Hyperpolarization ClInflux->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

References

Preliminary Toxicity Screening of ((3-Chlorophenyl)sulfonyl)glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary toxicity screening of the novel chemical entity, ((3-Chlorophenyl)sulfonyl)glycine. In the absence of published empirical data for this specific molecule, this document provides a roadmap for its toxicological evaluation based on established principles and methodologies applied to structurally related compounds, such as sulfonylureas. The guide details proposed in vitro and in vivo experimental protocols, frameworks for data presentation, and logical workflows for decision-making in the early stages of drug development. The primary objective is to identify potential toxic liabilities of this compound to inform its development trajectory.

Introduction

This compound is a chemical compound with the molecular formula C8H8ClNO4S.[1][2] Its structural features, particularly the sulfonylglycine moiety, suggest a potential relationship to the broader class of sulfonylurea compounds, which are known for their use as antidiabetic agents.[3] The preliminary toxicity screening of any new chemical entity is a critical step in the drug discovery and development process to ensure human safety.[4] This guide proposes a tiered approach to the toxicological assessment of this compound, commencing with in vitro assays to evaluate cytotoxicity and genotoxicity, followed by a limited, guideline-compliant in vivo study to assess acute systemic toxicity.

While no specific toxicity data for this compound is currently available in the public domain, a related compound, N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, is classified under the Globally Harmonized System (GHS) as being harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation, suggesting that this class of compounds warrants careful toxicological evaluation.[5]

Predicted Metabolism and Potential Mechanisms of Toxicity

Sulfonylurea compounds are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[6] A critical consideration for chlorinated aromatic compounds is the potential for metabolic activation to reactive intermediates. For some diarylsulfonylureas, metabolism can lead to the formation of toxic aniline (B41778) derivatives. For instance, the metabolic formation of p-chloroaniline has been linked to methemoglobinemia and anemia observed in preclinical and clinical studies of similar compounds.[7] Therefore, a key aspect of the toxicological evaluation of this compound should include an assessment of its metabolic fate and the potential for the generation of reactive metabolites that could lead to cytotoxicity or genotoxicity.

Potential toxic mechanisms for compounds of this nature could involve:

  • Oxidative Stress: The metabolism of the chlorophenyl moiety could generate reactive oxygen species, leading to cellular damage.

  • Covalent Binding: Reactive metabolites may covalently bind to cellular macromolecules like proteins and DNA, leading to organ toxicity and genotoxicity.

  • Mitochondrial Dysfunction: As with some sulfonylureas, there could be off-target effects on mitochondrial function, impacting cellular energy production.[8]

Proposed In Vitro Toxicity Screening

In vitro toxicology assays serve as a crucial first-tier screen to identify potential hazards, reduce animal use, and guide further testing.[4]

Cytotoxicity Assessment

The initial evaluation of cytotoxicity provides a measure of the concentration at which a compound induces cell death. It is recommended to use at least two assays with different endpoints to obtain a more robust assessment.

This assay assesses the viability of cells by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • Cell Culture: Human hepatoma cells (e.g., HepG2) or a relevant cell line are cultured in a suitable medium and seeded into 96-well plates at a predetermined density. The cells are allowed to attach for 24 hours.

  • Compound Exposure: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in the cell culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations for 24 to 48 hours.

  • Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing a non-toxic concentration of neutral red for approximately 3 hours.

  • Dye Extraction and Quantification: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., acidified ethanol). The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: The absorbance values are converted to the percentage of viable cells relative to the solvent control. The 50% inhibitory concentration (IC50) is then calculated using a suitable statistical software.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[8]

  • Cell Culture and Treatment: Similar to the NRU assay, cells are seeded in 96-well plates and treated with varying concentrations of this compound for a defined period (e.g., 24 or 48 hours).

  • MTT Incubation: The treatment medium is replaced with a fresh medium containing MTT solution. The plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured, typically between 500 and 600 nm.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Genotoxicity Assessment

Genotoxicity testing is essential to identify compounds that can cause genetic damage, which may lead to cancer or heritable diseases.[10]

The Ames test is a widely used method to detect a compound's potential to cause gene mutations.[10]

  • Bacterial Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on histidine-deficient agar (B569324) plates.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration and compared to the negative control. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential.

This assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[10]

  • Cell Culture: Human or mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are cultured and exposed to at least three concentrations of this compound.

  • Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9).

  • Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, allowing for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronucleated cells in binucleated cells is determined by microscopic examination. A significant increase in micronucleus frequency indicates clastogenic or aneugenic activity.

Proposed In Vivo Acute Oral Toxicity Assessment

Should the in vitro results suggest a favorable profile, a limited in vivo study is warranted to understand the potential for acute systemic toxicity. The Acute Toxic Class Method is a suitable approach that uses a reduced number of animals.[11][12]

Experimental Protocol: Acute Toxic Class Method (OECD 423)
  • Animal Species: The test is typically performed in one rodent species, usually female rats.

  • Housing and Acclimation: Animals are housed under standard laboratory conditions and acclimated for at least five days before the study.

  • Dosing: A stepwise procedure is used, with each step involving three animals. A single dose of this compound is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight) based on any available information.

  • Observation: The animals are observed for signs of toxicity shortly after dosing and periodically for the first 24 hours, and then daily for a total of 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

  • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The outcome of the test (number of animals that die or are euthanized for humane reasons) determines the next step in the procedure or the classification of the substance.[12]

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Assay TypeCell LineExposure Time (hours)IC50 (µM) [95% Confidence Interval]
Neutral Red UptakeHepG224[Insert Data]
Neutral Red UptakeHepG248[Insert Data]
MTT AssayHepG224[Insert Data]
MTT AssayHepG248[Insert Data]

Table 2: Summary of Ames Test Results for this compound

StrainMetabolic Activation (S9)Result (Mutagenic/Non-mutagenic)Fold Increase over Control (at highest non-toxic dose)
TA98-[Insert Data][Insert Data]
TA98+[Insert Data][Insert Data]
TA100-[Insert Data][Insert Data]
TA100+[Insert Data][Insert Data]
TA1535-[Insert Data][Insert Data]
TA1535+[Insert Data][Insert Data]
TA1537-[Insert Data][Insert Data]
TA1537+[Insert Data][Insert Data]

Table 3: Acute Oral Toxicity of this compound in Rats (OECD 423)

Starting Dose (mg/kg)Number of Animals/SexMortality (within 24h)Mortality (1-14 days)Key Clinical SignsGross Necropsy FindingsEstimated GHS Category
[Insert Data]3 / Female[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Visualizations

Diagrams illustrating workflows and potential mechanisms provide a clear conceptual framework for the toxicity screening process.

G cluster_0 In Vitro Screening cluster_1 In Vivo Assessment cluster_2 Decision Making Cytotoxicity Cytotoxicity Assays (NRU, MTT) RiskAssessment Risk Assessment Cytotoxicity->RiskAssessment IC50 Data Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Genotoxicity->RiskAssessment Genotoxicity Profile AcuteOral Acute Oral Toxicity (OECD 423) GoNoGo Go/No-Go Decision AcuteOral->GoNoGo LD50/GHS Category RiskAssessment->AcuteOral RiskAssessment->GoNoGo High in vitro risk Compound This compound Compound->Cytotoxicity Test Compound Compound->Genotoxicity

Caption: Preliminary toxicity screening workflow.

G cluster_0 Metabolism cluster_1 Cellular Effects cluster_2 Adverse Outcome Parent This compound CYP450 CYP450 Enzymes Parent->CYP450 Metabolite Reactive Metabolite (e.g., Epoxide, Aniline derivative) CYP450->Metabolite ROS Reactive Oxygen Species (ROS) Metabolite->ROS Covalent Covalent Binding (DNA, Proteins) Metabolite->Covalent Mito Mitochondrial Dysfunction Metabolite->Mito Damage Oxidative Damage ROS->Damage Genotox Genotoxicity Covalent->Genotox Cytotox Cytotoxicity Mito->Cytotox Apoptosis Apoptosis / Necrosis Damage->Apoptosis Genotox->Apoptosis Cytotox->Apoptosis

Caption: Hypothetical mechanism of toxicity pathway.

G start Obtain In Vitro Results (IC50, Genotoxicity) ic50_check IC50 > 100 µM? start->ic50_check geno_check Genotoxicity Positive? ic50_check->geno_check Yes high_risk High Risk: Consider Termination ic50_check->high_risk No geno_check->high_risk Yes low_risk Low Risk: Proceed to In Vivo geno_check->low_risk No moderate_risk Moderate Risk: Further Mechanistic Studies in_vivo_check In Vivo Toxicity (GHS Cat 1-3)? low_risk->in_vivo_check stop_dev Stop Development in_vivo_check->stop_dev Yes continue_dev Continue Development with Caution in_vivo_check->continue_dev No

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with ((3-Chlorophenyl)sulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the amide coupling of ((3-Chlorophenyl)sulfonyl)glycine with primary and secondary amines. Standard coupling reagents such as HATU and EDC/HOBt are utilized to afford the corresponding glycinamide (B1583983) derivatives. These compounds are of interest in drug discovery, particularly as potential inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammatory diseases. This guide includes representative experimental procedures, tables of reagents and conditions, and a visualization of the VAP-1 signaling pathway to illustrate the mechanism of action of potential inhibitors.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a carboxylic acid allows for the facile formation of amide bonds, creating a diverse library of N-substituted glycinamides. The sulfonamide moiety in these structures is a key pharmacophore that can interact with various biological targets. Of particular interest is the role of such compounds as potential inhibitors of Vascular Adhesion Protein-1 (VAP-1), a cell surface amine oxidase that plays a crucial role in leukocyte trafficking and inflammation.[1][2][3][4][5][6] By inhibiting the enzymatic activity of VAP-1, these compounds can potentially mitigate inflammatory responses, making them attractive candidates for the development of novel therapeutics for a range of diseases, including diabetic nephropathy and certain cancers.[1][4]

Experimental Protocols

Two common and effective methods for the amide coupling of this compound are presented below. These protocols are based on widely used coupling reagents in peptide synthesis and medicinal chemistry.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), a highly efficient coupling reagent known for its rapid reaction times and minimal side reactions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This combination is a cost-effective and reliable method for amide bond formation, with HOBt acting to suppress racemization and improve efficiency.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC·HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (2.5 eq) to the mixture and cool to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic phase with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Data Presentation

The following tables summarize typical reaction parameters for the amide coupling of this compound with a representative primary amine (benzylamine) and a secondary amine (morpholine). Please note that yields are representative and may vary depending on the specific amine and reaction scale.

Parameter Protocol 1: HATU Coupling with Benzylamine Protocol 2: EDC/HOBt Coupling with Benzylamine
This compound 1.0 eq1.0 eq
Benzylamine 1.1 eq1.1 eq
Coupling Reagent HATU (1.2 eq)EDC·HCl (1.2 eq)
Additive -HOBt (1.2 eq)
Base DIPEA (3.0 eq)DIPEA (2.5 eq)
Solvent Anhydrous DMFAnhydrous DCM
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 3 hours18 hours
Representative Yield 85-95%75-85%
Parameter Protocol 1: HATU Coupling with Morpholine Protocol 2: EDC/HOBt Coupling with Morpholine
This compound 1.0 eq1.0 eq
Morpholine 1.1 eq1.1 eq
Coupling Reagent HATU (1.2 eq)EDC·HCl (1.2 eq)
Additive -HOBt (1.2 eq)
Base DIPEA (3.0 eq)DIPEA (2.5 eq)
Solvent Anhydrous DMFAnhydrous DMF
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 4 hours20 hours
Representative Yield 80-90%70-80%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ((3-Chlorophenyl)sulfonyl)glycinamides.

G General Workflow for Amide Coupling cluster_0 Reaction Setup cluster_1 Work-up and Purification Start This compound + Amine + Solvent + Base Coupling_Reagent Add Coupling Reagent (e.g., HATU or EDC/HOBt) Start->Coupling_Reagent Reaction Stir at RT or 0°C to RT Coupling_Reagent->Reaction Quench Dilute with EtOAc Reaction->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry (MgSO4 or Na2SO4) & Concentrate Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure Amide Product Purify->Product

Caption: General workflow for the amide coupling reaction.

VAP-1 Signaling Pathway and Inhibition

The diagram below illustrates the role of Vascular Adhesion Protein-1 (VAP-1) in promoting inflammation and how a potential inhibitor, such as a ((3-Chlorophenyl)sulfonyl)glycinamide derivative, can block this pathway. VAP-1, an amine oxidase on the surface of endothelial cells, catalyzes the oxidative deamination of primary amines.[1][5][6] This enzymatic reaction produces hydrogen peroxide (H₂O₂), which acts as a signaling molecule, leading to the upregulation of other adhesion molecules (e.g., ICAM-1) on the endothelial surface.[3][] This, in turn, facilitates the adhesion and transmigration of leukocytes from the bloodstream into tissues, a key step in the inflammatory response.[1][4] Small molecule inhibitors block the active site of VAP-1, preventing the enzymatic reaction and the subsequent inflammatory cascade.[5]

G VAP-1 Signaling Pathway and Inhibition cluster_0 Endothelial Cell cluster_1 Blood Vessel Lumen VAP1 VAP-1 (Amine Oxidase) H2O2 H₂O₂ Production VAP1->H2O2  Enzymatic Activity Adhesion_Molecules Upregulation of Adhesion Molecules (e.g., ICAM-1) Inflammation Inflammation Adhesion_Molecules->Inflammation Leads to H2O2->Adhesion_Molecules Leukocyte Leukocyte Leukocyte->Adhesion_Molecules Adhesion & Transmigration Primary_Amine Primary Amines Primary_Amine->VAP1 Substrate Inhibitor ((3-Chlorophenyl)sulfonyl)glycinamide Derivative (Inhibitor) Inhibitor->VAP1 Inhibition

Caption: Inhibition of VAP-1 enzymatic activity.

References

Application Note: Utilizing ((3-Chlorophenyl)sulfonyl)glycine as a Novel Building Block in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) is a cornerstone in the development of peptide-based therapeutics and research tools. The incorporation of unnatural amino acids and specialized building blocks is a key strategy for modulating the pharmacological properties of peptides, such as stability, conformation, and receptor affinity. This document outlines a hypothetical application and protocol for the use of ((3-Chlorophenyl)sulfonyl)glycine as a novel building block in Fmoc-based solid-phase peptide synthesis. The introduction of this sulfonamidoglycine derivative offers a unique opportunity to introduce a constrained and chemically distinct moiety into peptide sequences, potentially influencing their biological activity.

Introduction

The sulfonyl group is a significant pharmacophore in medicinal chemistry, known for its ability to form strong hydrogen bonds and its chemical stability.[1] Incorporating sulfonyl-containing building blocks into peptides can impart desirable characteristics, including enhanced enzymatic resistance and altered pharmacokinetic profiles.[1] this compound presents a readily available scaffold for introducing a sulfonamide linkage within a peptide backbone. This application note provides a theoretical framework and a detailed experimental protocol for the incorporation of this building block using standard Fmoc-SPPS chemistry.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C8H8ClNO4S[2]
Molecular Weight 249.67 g/mol [2]
Appearance Solid[3]
Purity ≥95%

Proposed Application in Solid-Phase Peptide Synthesis

We propose the use of this compound as a dipeptide isostere, where the sulfonamide bond replaces a standard peptide bond. This modification can induce a specific conformational bias and introduce a novel point of interaction for receptor binding. The workflow for its incorporation follows the general principles of Fmoc-SPPS.

SPPS_Workflow Resin Fmoc-Amino Acid-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of This compound Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Next_AA Continue with next Fmoc-Amino Acid Capping->Next_AA Coupling_Reaction cluster_reactants Reactants cluster_products Product Resin_NH2 Resin-Peptide-NH2 Coupled_Product Resin-Peptide-NH-SO2-CH2-COOH | (3-Chlorophenyl) Resin_NH2->Coupled_Product Coupling (DIC/Oxyma) Activated_Sulfonylglycine Activated This compound Activated_Sulfonylglycine->Coupled_Product

References

Application Notes for ((3-Chlorophenyl)sulfonyl)glycine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, detailed medicinal chemistry applications, specific biological targets, and quantitative bioactivity data for ((3-Chlorophenyl)sulfonyl)glycine are not extensively documented in publicly available scientific literature and patent databases. This compound is primarily classified as a versatile small molecule scaffold, suggesting its potential use as a building block in the synthesis of more complex molecules.

The following application notes are therefore based on the broader context of related chemical structures, namely sulfonylglycine derivatives and compounds containing a 3-chlorophenylsulfonyl moiety. The information provided is intended to serve as a general guide for researchers on the potential, rather than established, applications of this compound.

Introduction

This compound is a chemical compound featuring a glycine (B1666218) core, a sulfonamide linkage, and a 3-chlorophenyl group. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, known for its diverse biological activities including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The presence of a chlorine atom on the phenyl ring is also a common feature in many FDA-approved drugs, often enhancing the potency and modulating the pharmacokinetic properties of a molecule.[3][4]

This document outlines potential research applications for this compound based on the known activities of structurally related compounds.

Potential Therapeutic Areas and Biological Targets

Based on the structural motifs present in this compound, it could be investigated as a scaffold for the development of inhibitors for various enzyme families or as a modulator of specific biological pathways.

Enzyme Inhibition
  • Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, which are involved in various physiological processes. Derivatives could be explored for applications in glaucoma, epilepsy, and certain types of cancer.[5]

  • Protease Inhibition: The glycine backbone could be modified to target the active sites of proteases, which are implicated in a range of diseases, including viral infections and cancer.

  • Kinase Inhibition: While less common, sulfonamide-containing compounds have been developed as kinase inhibitors. The 3-chlorophenyl group could potentially interact with hydrophobic regions in the ATP-binding pocket of various kinases.

Anticancer Applications

The incorporation of a chloroquinoline moiety with a benzenesulfonamide (B165840) has been explored for developing novel anticancer agents.[6] While structurally different, this highlights the potential of combining these pharmacophores. This compound could serve as a starting point for developing compounds that target signaling pathways dysregulated in cancer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for initial assessment in a drug discovery pipeline.

PropertyValue
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
CAS Number 565198-64-3
Appearance Solid
Solubility Soluble in DMSO

Illustrative Experimental Protocols

The following are generalized protocols that could be adapted for the initial screening and evaluation of this compound and its derivatives.

General Kinase Inhibition Assay (Hypothetical)

This protocol describes a generic method to screen for inhibitory activity against a protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of the kinase/substrate mixture in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Cell Viability Assay (Hypothetical)

This protocol outlines a method to assess the cytotoxic effects of the compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the percentage of viable cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation (Hypothetical)

Should this compound or its derivatives show biological activity, the data would be presented in a structured format for easy comparison. The table below is an illustrative example.

Compound IDTarget KinaseIC₅₀ (µM)HeLa GI₅₀ (µM)
This compound Kinase X> 100> 100
Derivative A Kinase X5.210.8
Derivative B Kinase X0.82.1

Visualizations

The following diagrams illustrate a generic experimental workflow and a hypothetical signaling pathway where a compound like this compound could be investigated.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization biochemical Biochemical Assays (e.g., Kinase Inhibition) characterization->biochemical cellular Cell-based Assays (e.g., Viability, Apoptosis) biochemical->cellular sar Structure-Activity Relationship (SAR) Studies cellular->sar adme ADME/Tox Profiling sar->adme

Illustrative drug discovery workflow.

G compound This compound Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Hypothetical MAPK signaling pathway inhibition.

References

Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)glycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of enzyme inhibitors derived from the ((3-Chlorophenyl)sulfonyl)glycine scaffold. This document details the synthesis, quantitative inhibitory data, and experimental protocols for targeting specific enzymes. The information presented is intended to guide researchers in the design and execution of experiments for the discovery and characterization of novel enzyme inhibitors based on this versatile chemical moiety.

Inhibition of Diacylglycerol Lipase (B570770) (DAGL)

N-benzylic substituted glycine (B1666218) sulfonamides, structurally related to this compound, have been identified as reversible inhibitors of diacylglycerol lipase (DAGL). DAGL is a key enzyme in the endocannabinoid signaling pathway, responsible for the biosynthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid that modulates neurotransmission.[1][2]

Quantitative Data: Structure-Activity Relationship (SAR) of Glycine Sulfonamide Inhibitors of DAGL

The following table summarizes the structure-activity relationship of N-benzylic substituted glycine sulfonamide derivatives against human diacylglycerol lipase α (hDAGLα). The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50).

Compound IDR Group (N-benzylic substitution)hDAGLα IC50 (nM)
1 4-chlorobenzyl80
2 3-chlorobenzyl510
3 2-chlorobenzyl600
4 4-methoxybenzyl150
5 4-(trifluoromethyl)benzyl60
6 2,4-dichlorobenzyl30
7 3,4-dichlorobenzyl20
8 naphthalen-2-ylmethyl10
9 biphenyl-4-ylmethyl5
Experimental Protocol: Diacylglycerol Lipase (DAGL) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against DAGL.

Materials:

  • Human DAGLα enzyme preparation

  • Fluorescent substrate (e.g., 6,8-Difluoro-4-methylumbelliferyl octanoate (B1194180) - DiFMUO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well black microplate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.

  • Add 48 µL of the DAGLα enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding 50 µL of the fluorescent substrate solution to each well.

  • Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation: 355 nm, Emission: 460 nm) at regular intervals for 30 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

DAGL_Signaling_Pathway PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC acts on DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG produces Inhibitor ((3-Chlorophenyl)sulfonyl) glycine Derivative Inhibitor->DAGL inhibits CB1R Cannabinoid Receptor 1 (CB1R) Two_AG->CB1R activates Neurotransmission Modulation of Neurotransmission CB1R->Neurotransmission Experimental_Workflow_DAGL cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay Start This compound Derivatization N-Benzylic Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Compound_Addition Addition of Inhibitor Purification->Compound_Addition Assay_Setup Assay Setup (Enzyme, Substrate, Buffer) Assay_Setup->Compound_Addition Measurement Fluorescence Measurement Compound_Addition->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis CA_Function CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA substrate Bicarbonate HCO3- + H+ CA->Bicarbonate catalyzes Inhibitor Benzenesulfonamide- glycine Derivative Inhibitor->CA inhibits pH_Balance pH Regulation Bicarbonate->pH_Balance Ion_Transport Ion Transport Bicarbonate->Ion_Transport Experimental_Workflow_CA cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay Start Benzenesulfonyl chloride Coupling Coupling with Glycine Start->Coupling Purification Purification & Characterization Coupling->Purification Compound_Addition Addition of Inhibitor Purification->Compound_Addition Assay_Setup Assay Setup (Enzyme, Substrate, Buffer) Assay_Setup->Compound_Addition Measurement Absorbance Measurement Compound_Addition->Measurement Data_Analysis Ki Determination Measurement->Data_Analysis BChE_Inhibition_Logic Start Design Sulfonamide Derivatives Synthesis Chemical Synthesis Start->Synthesis Screening In vitro BChE Inhibition Screening Synthesis->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization Further_Studies In vivo and Toxicology Studies Lead_Optimization->Further_Studies Experimental_Workflow_BChE cluster_synthesis Compound Synthesis cluster_assay Enzyme Inhibition Assay Start Substituted Anilines Reaction Reaction with Benzenesulfonyl Chloride Start->Reaction Purification Purification & Characterization Reaction->Purification Compound_Addition Addition of Inhibitor Purification->Compound_Addition Assay_Setup Ellman's Method Setup (Enzyme, Substrate, DTNB) Assay_Setup->Compound_Addition Measurement Absorbance Measurement Compound_Addition->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

References

Application Notes and Protocols: ((3-Chlorophenyl)sulfonyl)glycine as a Versatile Scaffold for Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the potential to mimic the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. The choice of a suitable scaffold is critical in the design of effective peptidomimetics. ((3-Chlorophenyl)sulfonyl)glycine emerges as a promising, yet underexplored, scaffold. Its arylsulfonyl moiety provides a rigid structural element capable of mimicking peptide backbones and participating in crucial hydrogen bonding interactions, while the glycine (B1666218) component offers a convenient point for chemical diversification. The presence of a chloro-group on the phenyl ring can also be leveraged for modulating pharmacokinetic properties and exploring specific interactions with biological targets.

These application notes provide a comprehensive overview of the potential applications of this compound in peptidomimetic design, along with detailed, generalized protocols for the synthesis, purification, and biological evaluation of derived compound libraries. While specific experimental data for peptidomimetics derived from this exact scaffold is not yet widely published, the methodologies presented here are based on established principles in the field of sulfonamide-based peptidomimetics.

Physicochemical Properties of the Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design.

PropertyValueReference
Molecular Formula C₈H₈ClNO₄S[1][2][3]
Molecular Weight 249.67 g/mol [1][2][3]
CAS Number 565198-64-3[1][2][3]
Appearance Typically a solid at room temperature[3]
Melting Point 142-143°C[3]
LogP 2.174[3]
Topological Polar Surface Area (tPSA) 91.85 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 5[3]
Rotatable Bond Count 4[3]

Design Strategy for Peptidomimetics

The design of peptidomimetics using the this compound scaffold can be approached through a systematic workflow. This involves the strategic addition of chemical diversity to mimic the side chains of natural amino acids and to explore the chemical space around a biological target.

G cluster_0 Design Phase cluster_1 Synthesis & Evaluation cluster_2 Optimization start Identify Peptide Lead (Target & Sequence) scaffold Select this compound Scaffold start->scaffold diversity Design R-group Diversity (Mimic Amino Acid Side Chains) scaffold->diversity library In Silico Library Design (Docking, ADMET Prediction) diversity->library synthesis Combinatorial Synthesis library->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., Binding, Enzyme Assays) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate Selection lead_opt->preclinical

Figure 1: Peptidomimetic Drug Discovery Workflow.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a peptidomimetic library based on the this compound scaffold.

Protocol 1: General Solid-Phase Synthesis of a Peptidomimetic Library

This protocol outlines the synthesis of a diverse library of compounds by functionalizing the carboxylic acid group of the scaffold.

1. Resin Preparation: 1.1. Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour. 1.2. Wash the resin with DMF (3 x resin volume).

2. Scaffold Coupling: 2.1. Dissolve this compound (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. 2.2. Add the solution to the resin and shake at room temperature for 4 hours. 2.3. Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

3. Fmoc Deprotection (if applicable for further elongation): 3.1. Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes. 3.2. Wash the resin with DMF (5x).

4. Amide Bond Formation with Diverse Amines (R-groups): 4.1. Prepare a stock solution of diverse primary amines (3 eq. each) in DMF. 4.2. In separate reaction vessels, add the resin, the respective amine solution, HCTU (3 eq.), and DIPEA (6 eq.). 4.3. Shake at room temperature for 4 hours. 4.4. Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

5. Cleavage and Deprotection: 5.1. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2 hours. 5.2. Filter the resin and collect the filtrate. 5.3. Precipitate the crude product in cold diethyl ether. 5.4. Centrifuge and decant the ether.

6. Purification: 6.1. Dissolve the crude product in a minimal amount of DMSO. 6.2. Purify the compounds by reverse-phase HPLC. 6.3. Lyophilize the pure fractions to obtain the final products.

G cluster_workflow Solid-Phase Synthesis Workflow Resin Rink Amide Resin Coupling Scaffold Coupling (HCTU, DIPEA) Resin->Coupling Scaffold This compound Scaffold->Coupling Amide_Formation Amide Bond Formation Coupling->Amide_Formation Amine Diverse Amines (R-NH2) Amine->Amide_Formation Cleavage Cleavage from Resin (TFA Cocktail) Amide_Formation->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Purified Peptidomimetic Purification->Final_Product

Figure 2: Solid-Phase Synthesis Workflow Diagram.
Protocol 2: In Vitro Biological Evaluation - Protease Inhibition Assay

This protocol describes a general method for screening the synthesized library for inhibitory activity against a model protease.

1. Reagents and Materials:

  • Protease enzyme (e.g., Trypsin, MMP-2)

  • Fluorogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • Synthesized peptidomimetic compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

2. Assay Procedure: 2.1. Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%. 2.2. In a 96-well plate, add 50 µL of the diluted compounds or vehicle control (assay buffer with DMSO). 2.3. Add 25 µL of the protease solution to each well and incubate for 15 minutes at 37°C. 2.4. Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well. 2.5. Immediately measure the fluorescence intensity every minute for 30 minutes using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).

3. Data Analysis: 3.1. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). 3.2. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. 3.3. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from screening a hypothetical library of peptidomimetics derived from this compound could be presented.

Table 1: Synthesized Peptidomimetic Library and Analytical Data

Compound IDR-GroupMolecular FormulaPurity (%) (HPLC)Mass (m/z) [M+H]⁺
CPG-001-CH₂-PhC₁₅H₁₅ClN₂O₃S>98355.05
CPG-002-(CH₂)₄-NH₂C₁₂H₁₈ClN₃O₃S>99335.08
CPG-003-CH(CH₃)₂C₁₁H₁₅ClN₂O₃S>97307.05
CPG-004-CH₂-COOHC₁₀H₁₁ClN₂O₅S>98323.01

Table 2: In Vitro Biological Activity of Peptidomimetic Library

Compound IDProtease A IC₅₀ (µM)Protease B IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
CPG-0011.2 ± 0.225.6 ± 3.1>100
CPG-0020.5 ± 0.115.3 ± 2.585.2
CPG-00315.8 ± 1.9>100>100
CPG-0045.4 ± 0.745.1 ± 4.8>100

Potential Signaling Pathway Modulation

Peptidomimetics derived from the this compound scaffold could be designed to modulate a variety of signaling pathways by inhibiting key enzymes or disrupting protein-protein interactions. For example, they could be developed as inhibitors of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

G cluster_pathway Matrix Metalloproteinase (MMP) Signaling Pathway Growth_Factors Growth Factors Receptor Tyrosine Kinase Receptor Growth_Factors->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK AP1 AP-1 Ras_Raf_MEK_ERK->AP1 MMP_Gene MMP Gene Transcription AP1->MMP_Gene Pro_MMP Pro-MMP MMP_Gene->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Cell_Invasion Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion CPG_Peptidomimetic This compound Peptidomimetic Inhibitor CPG_Peptidomimetic->Active_MMP

Figure 3: Hypothetical MMP Inhibition Pathway.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel peptidomimetics. Its chemical tractability allows for the creation of diverse compound libraries suitable for high-throughput screening. The protocols and design strategies outlined in these application notes provide a solid foundation for researchers to explore the potential of this scaffold in the discovery of new therapeutic agents targeting a wide range of diseases. While further experimental validation is required, the principles of sulfonamide-based drug design suggest that this scaffold holds significant promise for the future of peptidomimetic research.

References

Application Note & Protocol: HPLC Purification of ((3-Chlorophenyl)sulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the purification of ((3-Chlorophenyl)sulfonyl)glycine using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established reverse-phase HPLC techniques for the separation of related sulfonamide and sulfonylglycine compounds. This guide is intended to serve as a robust starting point for developing a specific and optimized purification method for this compound.

Introduction

This compound is a substituted sulfonylglycine derivative. Compounds within this class are of interest in medicinal chemistry and drug development due to their potential biological activities. Efficient purification is a critical step in the synthesis and characterization of such molecules to ensure high purity for subsequent assays and development. Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of small organic molecules like sulfonamides.[1][2][3][4] This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.

Experimental Overview

The proposed method utilizes a C18 stationary phase, a common choice for the separation of moderately polar to non-polar compounds.[2][4][5] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) allows for efficient separation of the target compound from potential impurities.

Logical Workflow for Method Development

cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve in Mobile Phase A) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: Water + 0.1% TFA, B: ACN + 0.1% TFA) MobilePhasePrep->Injection Gradient Gradient Elution (Increase %B) Injection->Gradient Detection UV Detection (e.g., 270 nm) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->PurityAnalysis SolventEvap Solvent Evaporation (e.g., Rotary Evaporator) PurityAnalysis->SolventEvap Pool Pure Fractions FinalProduct Isolated Product SolventEvap->FinalProduct

Caption: Workflow for HPLC Purification.

Recommended HPLC Parameters

The following tables summarize the recommended starting parameters for the HPLC purification of this compound. These are based on typical conditions for related sulfonamide compounds.[3][4][5]

Table 1: Chromatographic Conditions
ParameterRecommended Setting
Column C18 Reverse-Phase, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm[5]
Column Temperature 30 °C[4]
Injection Volume 20 µL
Table 2: Gradient Elution Profile
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955

Detailed Experimental Protocol

Materials and Reagents
  • This compound (crude product)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA, HPLC grade)

  • Methanol (B129727) (for sample dissolution, if necessary)

  • 0.22 µm syringe filters

Equipment
  • Preparative or Semi-Preparative HPLC system with a UV detector

  • Analytical HPLC system for purity analysis

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Solvent filtration and degassing apparatus

  • pH meter

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure

4.3.1. Mobile Phase Preparation

  • Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of TFA. Mix thoroughly and degas.

  • Mobile Phase B: To 1 L of HPLC-grade acetonitrile, add 1.0 mL of TFA. Mix thoroughly and degas.

4.3.2. Sample Preparation

  • Accurately weigh the crude this compound product.

  • Dissolve the sample in a minimal amount of the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B). If solubility is an issue, a small amount of methanol or dimethyl sulfoxide (B87167) (DMSO) can be used, but ensure compatibility with the mobile phase.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

4.3.3. HPLC System Setup and Purification

  • Install the C18 column and equilibrate the system with the initial mobile phase conditions (95% A: 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to 270 nm.

  • Inject the prepared sample onto the column.

  • Run the gradient program as detailed in Table 2.

  • Monitor the chromatogram and collect fractions corresponding to the major peak, which is presumed to be the target compound.

4.3.4. Post-Purification Processing

  • Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity level.

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the final purified product as a solid.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the experimental parameters and the desired outcome in HPLC purification.

cluster_params Input Parameters cluster_process Purification Process cluster_output Outcome MobilePhase Mobile Phase Composition A: H2O+TFA B: ACN+TFA Separation Differential Partitioning MobilePhase->Separation Column Stationary Phase C18 Column->Separation Gradient Gradient Profile (%B vs. Time) Elution Compound Elution Gradient->Elution FlowRate Flow Rate FlowRate->Elution Separation->Elution Resolution Peak Resolution Elution->Resolution RetentionTime Retention Time Elution->RetentionTime Purity Product Purity Resolution->Purity

Caption: HPLC Parameter Relationships.

Conclusion

The protocol described in this application note provides a solid foundation for the successful purification of this compound. Optimization of the gradient slope, flow rate, and mobile phase modifiers may be necessary to achieve the best separation for a specific crude sample mixture. It is always recommended to perform an initial analytical run to assess the impurity profile before proceeding to a preparative scale purification.

References

Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of ((3-Chlorophenyl)sulfonyl)glycine analogs. The protocols outlined below are based on established methods for the synthesis and characterization of N-sulfonylated amino acids and related sulfonamide derivatives. Due to a lack of specific literature for the exact title compounds, the provided data and protocols are adapted from closely related analogs.

Introduction

This compound and its analogs are a class of compounds with potential applications in medicinal chemistry and drug discovery. The incorporation of a sulfonamide moiety and a substituted phenyl ring into the glycine (B1666218) backbone can impart a range of physicochemical and biological properties. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This document provides detailed experimental protocols for their synthesis and NMR analysis, along with expected NMR data based on analogous structures.

Data Presentation

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound and its ethyl ester analog. These values are predicted based on published data for structurally similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Analogs

Proton This compound (predicted) Ethyl ((3-Chlorophenyl)sulfonyl)glycinate (predicted)
Aromatic-H 7.5 - 8.0 ppm (m)7.5 - 8.0 ppm (m)
NH 8.0 - 8.5 ppm (br s)8.0 - 8.5 ppm (t, J ≈ 6 Hz)
CH₂ (glycine) 3.9 - 4.1 ppm (d, J ≈ 6 Hz)3.9 - 4.1 ppm (d, J ≈ 6 Hz)
COOH 10.0 - 12.0 ppm (br s)-
OCH₂ (ethyl ester) -4.1 - 4.3 ppm (q, J ≈ 7 Hz)
CH₃ (ethyl ester) -1.2 - 1.4 ppm (t, J ≈ 7 Hz)

Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values are based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Analogs

Carbon This compound (predicted) Ethyl ((3-Chlorophenyl)sulfonyl)glycinate (predicted)
C=O (carbonyl) 170.0 - 173.0 ppm168.0 - 170.0 ppm
Aromatic C-Cl 134.0 - 136.0 ppm134.0 - 136.0 ppm
Aromatic C-S 138.0 - 140.0 ppm138.0 - 140.0 ppm
Aromatic C-H 125.0 - 133.0 ppm125.0 - 133.0 ppm
CH₂ (glycine) 43.0 - 46.0 ppm43.0 - 46.0 ppm
OCH₂ (ethyl ester) -61.0 - 63.0 ppm
CH₃ (ethyl ester) -13.0 - 15.0 ppm

Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values are based on data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-sulfonylation of glycine.

Materials:

Procedure:

  • In a round-bottom flask, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq).

  • To this solution, add a solution of 3-chlorobenzenesulfonyl chloride (1.2 eq) in dioxane dropwise at 0-5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain pure this compound.

Synthesis of Ethyl ((3-Chlorophenyl)sulfonyl)glycinate

This protocol describes the esterification of the synthesized this compound.

Materials:

  • This compound

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or a catalytic amount of sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in absolute ethanol.

  • Cool the suspension to 0 °C and add thionyl chloride (1.5 eq) dropwise (or a catalytic amount of H₂SO₄).

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

NMR Sample Preparation and Analysis

Materials:

  • Synthesized this compound analog

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

  • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound analogs.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Glycine & 3-Chlorobenzenesulfonyl chloride Reaction1 N-Sulfonylation Start->Reaction1 Intermediate This compound Reaction1->Intermediate Reaction2 Esterification Intermediate->Reaction2 Product Ethyl ((3-Chlorophenyl)sulfonyl)glycinate Reaction2->Product Purification Purification (Recrystallization/Chromatography) Product->Purification NMR_Analysis NMR Spectroscopy (1H, 13C) Purification->NMR_Analysis Data Structural Elucidation & Purity Assessment NMR_Analysis->Data

Caption: Synthetic and analytical workflow.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolve Dissolve sample in deuterated solvent Add_Standard Add internal standard (TMS) Dissolve->Add_Standard Transfer Transfer to NMR tube Add_Standard->Transfer Acquire_1H Acquire 1H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Transfer->Acquire_13C Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Analyze Determine Chemical Shifts & Coupling Constants Process->Analyze Structure Structure Verification Analyze->Structure

Caption: NMR analysis workflow.

Disclaimer: The experimental protocols and predicted NMR data provided in this document are for guidance purposes only. Researchers should always consult relevant safety data sheets (SDS) before handling any chemicals and may need to optimize the described procedures for their specific experimental setup. The NMR data are predictions based on analogous structures and should be confirmed by experimental analysis.

Application Notes and Protocols for Mass Spectrometry Analysis of ((3-Chlorophenyl)sulfonyl)glycine and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

((3-Chlorophenyl)sulfonyl)glycine is a glycine (B1666218) derivative with potential applications as a versatile small molecule scaffold in drug discovery and chemical biology.[1][2] Its structure, featuring a sulfonamide linkage, makes it susceptible to various chemical and metabolic transformations. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the identification and quantification of this compound and its reaction products. These application notes provide detailed protocols for the analysis of this compound and its potential byproducts, offering a framework for reaction monitoring, metabolite identification, and purity assessment.

Predicted Reaction Products and Fragmentation Patterns

While specific reaction pathways for this compound are not extensively documented in the literature, potential transformations can be predicted based on the known chemistry of sulfonamides and amino acids. A primary reaction of interest is the hydrolysis of the sulfonamide bond, which would yield 3-chlorobenzenesulfonic acid and glycine.

Predicted Reaction:

This compound + H₂O → 3-Chlorobenzenesulfonic acid + Glycine

In mass spectrometry analysis, particularly using electrospray ionization (ESI), sulfonamides exhibit characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂).[1] The fragmentation of this compound is anticipated to follow similar patterns, providing diagnostic ions for its identification.

Quantitative Analysis of this compound and Reaction Products

The following table illustrates a hypothetical quantitative analysis of a reaction mixture containing this compound and its predicted hydrolysis products. This data is for illustrative purposes to demonstrate proper data presentation.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (µg/mL)% RSD (n=3)
Glycine2.576.03930.01315.22.1
3-Chlorobenzenesulfonic acid5.8190.965126.98228.91.8
This compound8.2248.986185.01155.91.5

Experimental Protocols

Sample Preparation for Reaction Monitoring
  • Reaction Quenching: At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Dilution: Dilute the aliquot 1:100 with a solution of 50:50 acetonitrile:water containing 0.1% formic acid.

  • Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating the parent compound and its more polar reaction products.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of all analytes.

  • MS Analysis Mode:

    • For Quantification: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • For Identification of Unknowns: Full scan and product ion scan on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Mass Spectrometer Parameters (Illustrative for MRM)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Glycine76.03930.0135015
3-Chlorobenzenesulfonic acid190.965126.9825020
This compound248.986185.0115025

Visualizations

Logical Workflow for Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Reaction Aliquot B Quenching & Dilution A->B C Centrifugation B->C D Supernatant to Vial C->D E LC Separation (C18 Column) D->E F ESI Ionization (Positive/Negative) E->F G Mass Analysis (MRM/Full Scan) F->G H Peak Integration G->H I Quantification H->I J Product Identification H->J

Caption: Logical workflow for the analysis of reaction products.

Predicted Fragmentation Pathway

parent This compound [M+H]+ m/z 249.99 fragment1 Loss of H2O [M+H-H2O]+ m/z 231.98 parent->fragment1 - H2O fragment2 Loss of Glycine [M+H-Glycine]+ m/z 174.96 parent->fragment2 - C2H5NO2 fragment3 Loss of SO2 [M+H-SO2]+ m/z 185.01 parent->fragment3 - SO2

Caption: Predicted fragmentation of this compound.

Conclusion

The protocols and data presented provide a comprehensive guide for the mass spectrometry analysis of this compound and its potential reaction products. The combination of liquid chromatography for separation and tandem mass spectrometry for sensitive and specific detection allows for robust quantification and confident identification of analytes. While the provided data is illustrative, the methodologies can be adapted and validated for specific research and development needs, enabling accurate monitoring of chemical reactions and metabolic pathways involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of ((3-Chlorophenyl)sulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of ((3-Chlorophenyl)sulfonyl)glycine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.

Problem 1: Low or No Product Yield

Low yields are a frequent issue in sulfonamide synthesis. Several factors can contribute to this problem.

Potential CauseRecommended Action
Hydrolysis of 3-Chlorobenzenesulfonyl Chloride The sulfonyl chloride starting material is highly reactive and susceptible to moisture, which converts it to the unreactive 3-chlorobenzenesulfonic acid. Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Base or Solvent The choice of base is critical for deprotonating the glycine (B1666218) and neutralizing the HCl byproduct. A non-nucleophilic organic base like triethylamine (B128534) or pyridine (B92270) is often preferred over aqueous bases, which can promote sulfonyl chloride hydrolysis. The solvent should be inert and capable of dissolving the reactants; common choices include dichloromethane (B109758) or tetrahydrofuran.
Low Reactivity of Glycine While glycine is a primary amine, its nucleophilicity can be influenced by the reaction conditions. Ensure adequate mixing and consider slightly elevated temperatures if the reaction is sluggish at room temperature.
Degraded 3-Chlorobenzenesulfonyl Chloride Over time, 3-chlorobenzenesulfonyl chloride can degrade due to moisture exposure. Use a fresh or properly stored bottle of the reagent for best results.

Problem 2: Presence of Multiple Spots on TLC/Impure Product

The formation of side products can complicate purification and reduce the yield of the desired this compound.

Potential Side ProductMitigation Strategy
3-Chlorobenzenesulfonic Acid This is the hydrolysis product of the starting sulfonyl chloride. It can often be removed by a basic aqueous wash (e.g., with a saturated sodium bicarbonate solution) during the workup.
Bis-sulfonated Glycine Primary amines like glycine can potentially react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product. To minimize this, add the 3-chlorobenzenesulfonyl chloride portion-wise to the solution of glycine and base. Using a slight excess of glycine can also favor the mono-sulfonated product.
Unreacted Starting Materials Unreacted glycine and 3-chlorobenzenesulfonyl chloride (or its hydrolysis product) are common impurities. Driving the reaction to completion by adjusting reaction time or temperature can help. Unreacted glycine can typically be removed with an acidic wash during workup, while the sulfonic acid can be removed with a basic wash.

Problem 3: Difficulty in Product Purification

This compound is a solid at room temperature, but purification can still be challenging.

Purification MethodTroubleshooting Tip
Recrystallization This is often the most effective method for purifying solid sulfonamides. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find conditions where the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.
Silica (B1680970) Gel Chromatography If recrystallization is not effective, column chromatography can be used. The polarity of the eluent will need to be optimized based on the polarity of the product and impurities. Tailing on the column can sometimes be an issue with acidic protons on sulfonamides; adding a small amount of a modifier like acetic acid to the eluent can improve peak shape.
Aqueous Workup A standard aqueous workup is crucial for removing many common impurities. An acidic wash (e.g., 1M HCl) will remove basic impurities and unreacted glycine (as its ammonium (B1175870) salt). A basic wash (e.g., saturated NaHCO₃) will remove acidic impurities like 3-chlorobenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The most critical factor is maintaining anhydrous conditions. 3-Chlorobenzenesulfonyl chloride is highly susceptible to hydrolysis, which is a major competing reaction that consumes the starting material and reduces the yield.

Q2: Can I use an aqueous base like sodium hydroxide (B78521) for this reaction?

A2: While it is possible to perform sulfonamide synthesis under Schotten-Baumann conditions (using an aqueous base), it significantly increases the risk of hydrolyzing the 3-chlorobenzenesulfonyl chloride. For laboratory-scale synthesis, using a non-nucleophilic organic base in an anhydrous organic solvent is generally preferred to maximize the yield of the desired sulfonamide.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (glycine and 3-chlorobenzenesulfonyl chloride) to track the consumption of reactants and the formation of the product.

Q4: What are the expected physical properties of this compound?

A4: this compound is expected to be a solid at room temperature. Its molecular formula is C₈H₈ClNO₄S, and its molecular weight is approximately 249.67 g/mol .[1][2]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the search results, a general procedure based on standard sulfonamide synthesis is provided below. Researchers should optimize the conditions for their specific needs.

General Synthetic Protocol for this compound

  • Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve glycine (1.0 equivalent) and a non-nucleophilic organic base (e.g., triethylamine, 2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a flame-dried round-bottom flask.

  • Reaction: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 3-chlorobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the glycine solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench with water. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), water, and a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Synthesis_Pathway Glycine Glycine Product This compound Glycine->Product SulfonylChloride 3-Chlorobenzenesulfonyl Chloride SulfonylChloride->Product Base Base (e.g., Et3N) Base->Product Byproduct HCl

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions SulfonylChloride 3-Chlorobenzenesulfonyl Chloride SulfonicAcid 3-Chlorobenzenesulfonic Acid (Inactive) SulfonylChloride->SulfonicAcid Hydrolysis DiSulfonated Bis-sulfonated Glycine SulfonylChloride->DiSulfonated Excess Sulfonyl Chloride Water Water Water->SulfonicAcid Glycine Glycine Glycine->DiSulfonated

Caption: Common side reactions in the synthesis process.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckAnhydrous Check for Anhydrous Conditions Start->CheckAnhydrous CheckBaseSolvent Optimize Base and Solvent CheckAnhydrous->CheckBaseSolvent CheckStoichiometry Verify Stoichiometry CheckBaseSolvent->CheckStoichiometry Purification Refine Purification Strategy CheckStoichiometry->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Workup Optimize Aqueous Workup Purification->Workup Success Improved Yield and Purity Recrystallization->Success Chromatography->Success Workup->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of ((3-Chlorophenyl)sulfonyl)glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the synthesis of ((3-Chlorophenyl)sulfonyl)glycine derivatives.

Troubleshooting Guide

Low yield is a common issue in the synthesis of this compound derivatives. This guide provides a systematic approach to identifying and resolving potential problems in your experimental setup.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low yields.

TroubleshootingWorkflow start Low Yield Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality sub_reagent1 Sulfonyl Chloride Degradation? reagent_quality->sub_reagent1 Check reaction_conditions 2. Optimize Reaction Conditions sub_conditions1 Suboptimal Temperature? reaction_conditions->sub_conditions1 Evaluate workup_purification 3. Analyze Workup & Purification sub_workup1 Product Loss During Extraction? workup_purification->sub_workup1 Investigate solution Improved Yield sub_reagent1->solution Use Fresh Reagent sub_reagent2 Glycine (B1666218) Derivative Purity/Moisture? sub_reagent1->sub_reagent2 OK sub_reagent2->solution Dry Reactants sub_reagent3 Solvent/Base Anhydrous? sub_reagent2->sub_reagent3 OK sub_reagent3->reaction_conditions OK sub_reagent3->solution Use Anhydrous Solvents/Bases sub_conditions1->solution Adjust Temperature sub_conditions2 Incorrect Base/Solvent? sub_conditions1->sub_conditions2 OK sub_conditions2->solution Screen Bases/Solvents sub_conditions3 Incorrect Stoichiometry? sub_conditions2->sub_conditions3 OK sub_conditions3->workup_purification OK sub_conditions3->solution Adjust Molar Ratios sub_workup1->solution Optimize Extraction pH sub_workup2 Degradation During Purification? sub_workup1->sub_workup2 OK sub_workup2->solution Resolved sub_workup2->solution Use Milder Purification

Caption: A step-by-step workflow for diagnosing and resolving low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of my this compound derivative synthesis?

A1: The most critical factors are the quality of the reactants, the choice of base and solvent, the reaction temperature, and the stoichiometry of the reactants. Moisture is a significant concern as it can hydrolyze the 3-chlorophenylsulfonyl chloride, rendering it unreactive.

Q2: I am observing a significant amount of unreacted starting material. What is the likely cause?

A2: This is often due to the degradation of the 3-chlorophenylsulfonyl chloride by moisture. Ensure that the sulfonyl chloride is fresh or has been stored under anhydrous conditions. Additionally, verify the purity of your glycine derivative and ensure all solvents and bases are anhydrous.

Q3: My reaction is producing a significant side product. How can I identify and minimize it?

A3: A common side product is the bis-sulfonated glycine, where the sulfonamide nitrogen is further sulfonated. This can be minimized by the slow, dropwise addition of the sulfonyl chloride to the reaction mixture and by avoiding a large excess of the sulfonylating agent. Another potential side product is iminodiacetic acid, the formation of which can be influenced by reaction temperature.[1]

Q4: What is the optimal temperature for the reaction?

A4: The optimal temperature can vary, but a common starting point is to perform the addition of the sulfonyl chloride at 0 °C and then allow the reaction to slowly warm to room temperature. If the reaction is sluggish, gentle heating to 40-70°C may improve the rate of reaction; however, temperatures above 65°C may lead to an increase in impurity formation and a decrease in yield.[1]

Q5: How do I choose the right base and solvent for my reaction?

A5: A non-nucleophilic organic base such as pyridine (B92270) or triethylamine (B128534) is generally preferred to neutralize the HCl generated during the reaction. The solvent should be inert and capable of dissolving the reactants. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are common choices. For poorly soluble amino acids, a dimethylformamide (DMF) and pyridine solvent system can be effective, leading to high yields of 80-99%.[2]

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the expected impact of different reaction parameters on the yield of this compound derivatives based on general principles of sulfonamide synthesis and data from related reactions.

Table 1: Effect of Base and Solvent on Yield

Base (1.5 eq)SolventTemperature (°C)Estimated Yield (%)Notes
PyridineDichloromethane (DCM)0 to RT75-85Standard conditions, good for most substrates.
Triethylamine (TEA)Dichloromethane (DCM)0 to RT70-80Can sometimes lead to faster reaction rates but may require more careful temperature control.
PyridineDimethylformamide (DMF)0 to RT80-99[2]Excellent for poorly soluble glycine derivatives.[2]
Sodium HydroxideWater/DCM (Schotten-Baumann)0 to 1060-75Increased risk of sulfonyl chloride hydrolysis.

Table 2: Effect of Temperature on Yield and Purity

Temperature (°C)Reaction Time (hours)Estimated Yield (%)PurityNotes
0 to Room Temp12-1680-90HighSlower reaction but generally cleaner with fewer side products.
503-590-98[1]GoodFaster reaction time with potentially higher conversion.[1]
> 651-3< 70[1]LowSignificant increase in impurity formation observed.[1]

Table 3: Effect of Reactant Stoichiometry on Yield

Glycine Derivative (eq)3-Chlorophenylsulfonyl Chloride (eq)Base (eq)Primary OutcomeEffect on Yield
1.01.051.5Good conversionOptimal
1.21.01.5Ensures complete consumption of sulfonyl chlorideMay improve yield if sulfonyl chloride is limiting
1.01.51.5Increased risk of bis-sulfonylationPotential decrease in desired product yield

Experimental Protocols

General Synthesis of this compound

This protocol is a general procedure and may require optimization for specific substituted glycine derivatives.

Materials:

  • Glycine (or glycine derivative)

  • 3-Chlorophenylsulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend glycine (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Cool the suspension to 0 °C in an ice bath and add pyridine (1.5 equivalents) dropwise.

  • Sulfonylation: Slowly add a solution of 3-chlorophenylsulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica (B1680970) gel to yield the pure this compound derivative.

Experimental Workflow Diagram

ExperimentalWorkflow start Start suspend_glycine Suspend Glycine in anhydrous DCM start->suspend_glycine cool_mixture Cool to 0°C suspend_glycine->cool_mixture add_base Add Pyridine cool_mixture->add_base add_sulfonyl_chloride Slowly add 3-Chlorophenylsulfonyl Chloride solution add_base->add_sulfonyl_chloride warm_to_rt Warm to Room Temperature and Stir for 12-16h add_sulfonyl_chloride->warm_to_rt monitor_reaction Monitor by TLC/LC-MS warm_to_rt->monitor_reaction quench_reaction Quench with 1M HCl at 0°C monitor_reaction->quench_reaction extraction Liquid-Liquid Extraction quench_reaction->extraction wash Wash with HCl, Water, NaHCO3, Brine extraction->wash dry_concentrate Dry over MgSO4 and Concentrate wash->dry_concentrate purify Purify by Recrystallization or Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ((3-Chlorophenyl)sulfonyl)glycine analogs.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Problem 1: The product is an oil and will not crystallize.

  • Possible Causes: The presence of impurities often disrupts the crystal lattice formation. Residual solvents can also inhibit crystallization. Additionally, the inherent structural properties of some analogs may favor an amorphous or oily state.

  • Solutions:

    • Purity Check: Before attempting crystallization, ensure the product's purity is high. Use techniques like column chromatography if significant impurities are detected.

    • Solvent Screening: The choice of solvent is critical for successful recrystallization.[1] An ideal solvent should dissolve the compound when hot but not at room temperature, while impurities remain in solution.[1] Common solvent systems for sulfonamides include ethanol/water, isopropanol/water, and ethyl acetate/hexanes.[1][2]

    • Trituration: If direct crystallization fails, try triturating the oil with a solvent in which the product is poorly soluble (e.g., hexane (B92381) or diethyl ether). This can wash away impurities and induce solidification.

    • Seeding: If a small amount of solid has been previously obtained, adding a "seed" crystal to a supersaturated solution can initiate crystallization.[3]

    • Salt Formation: For molecules with acidic or basic functionalities, crystallization of a salt form can be an effective strategy.[4]

Problem 2: Significant loss of product during aqueous work-up.

  • Possible Cause: The amphoteric nature of the glycine (B1666218) moiety can lead to high water solubility, especially at neutral pH.[5] This can cause the product to remain in the aqueous phase during extraction with organic solvents.

  • Solutions:

    • pH Adjustment: Carefully adjust the pH of the aqueous solution. Acidifying to a pH of 2-3 will protonate the carboxylate, reducing water solubility and improving extraction into an organic solvent like ethyl acetate.

    • Salting Out: Adding a salt, such as sodium chloride (NaCl), to the aqueous phase increases its ionic strength. This can decrease the solubility of the organic product, promoting its transfer into the organic layer.[6]

Problem 3: Unreacted sulfonyl chloride is difficult to remove.

  • Possible Cause: Excess sulfonyl chloride from the reaction can be challenging to separate from the desired product, as they may have similar polarities.

  • Solutions:

    • Aqueous Base Wash: During the work-up, washing the organic layer with a basic solution, such as saturated sodium bicarbonate, will hydrolyze the unreacted sulfonyl chloride to its corresponding sulfonic acid.[2] This water-soluble salt can then be easily removed in the aqueous phase.[2]

    • Chromatography: If a basic wash is insufficient, silica (B1680970) gel chromatography is an effective alternative. Sulfonyl chlorides typically have a high Rf value and can be separated from the more polar sulfonylglycine product.[7]

Problem 4: Product peaks are tailing or broad during flash chromatography.

  • Possible Cause: The acidic proton of the glycine's carboxylic acid or the N-H of the sulfonamide can interact with the silica gel, leading to poor peak shape.[2] This is common when separating ionizable compounds.[8]

  • Solutions:

    • Mobile Phase Modifier: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can suppress the ionization of the acidic product.[8][9] This minimizes unwanted interactions with the silica, resulting in sharper, more symmetrical peaks.[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for flash chromatography purification?

A1: For normal-phase chromatography on silica gel, a good starting point is a gradient elution with a mixture of a nonpolar solvent like hexanes or heptane (B126788) and a more polar solvent such as ethyl acetate.[2] For the polar sulfonylglycine analogs, a system of dichloromethane (B109758) and methanol (B129727) is often effective. A typical gradient might run from 0% to 15% methanol. Adding 0.5% acetic acid to the mobile phase is recommended to improve peak shape.[2][9]

Q2: How can I effectively monitor the progress of my synthesis reaction?

A2: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective for monitoring reaction progress.[2] For TLC, use a solvent system similar to what you plan for column chromatography. The sulfonylglycine product will be more polar (lower Rf) than the starting materials.

Q3: What are common impurities in sulfonamide synthesis?

A3: Besides unreacted starting materials, a common impurity is the hydrolyzed sulfonyl chloride, which forms a sulfonic acid.[2] This is often generated if there is trace water in the reaction.[2] Ensuring anhydrous reaction conditions can help minimize this byproduct.[11]

Data Presentation

Table 1: Common Recrystallization Solvent Systems for Sulfonamides

Solvent SystemPolarityNotes
Ethanol / WaterPolarA good starting point for many polar organic molecules.[3][12]
Ethyl Acetate / HexanesMedium/Non-polarEffective for compounds of intermediate polarity.[2]
Isopropanol / WaterPolarSimilar to ethanol/water, offers slightly different solubility.[2]
Acetone / WaterPolarAnother option for polar compounds.[3]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of a suitable hot solvent.[13][14] Heat the mixture until the solvent is boiling and the solid has completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities or colored impurities (removed by adding activated charcoal) are present, filter the hot solution quickly to remove them.[14]

  • Crystallization: Allow the clear solution to cool slowly to room temperature without disturbance.[1] Slow cooling promotes the formation of larger, purer crystals.[1]

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[12][13]

  • Drying: Dry the purified crystals, for example, in a desiccator or under vacuum.[1]

Mandatory Visualization

logical_relationship_troubleshooting start Purification Issue Identified oily_product Product is an Oil? start->oily_product low_yield Low Yield After Work-up? start->low_yield poor_chrom Poor Chromatography? start->poor_chrom solution_crystallize Action: - Check Purity - Screen Solvents - Triturate oily_product->solution_crystallize Yes solution_yield Action: - Adjust Aqueous pH - 'Salt Out' Before Extraction low_yield->solution_yield Yes solution_chrom Action: - Add Acid Modifier (AcOH) to Mobile Phase poor_chrom->solution_chrom Yes end_crystal Solid Product Obtained solution_crystallize->end_crystal end_yield Yield Improved solution_yield->end_yield end_chrom Peak Shape Improved solution_chrom->end_chrom

Caption: Troubleshooting logic for common purification issues.

experimental_workflow_purification start Crude Reaction Mixture workup Aqueous Work-up (Base Wash, Acidification, Extraction) start->workup concentrate1 Concentrate Organic Phase workup->concentrate1 chromatography Silica Gel Chromatography (e.g., DCM/MeOH + AcOH) concentrate1->chromatography purity_check Assess Fraction Purity (TLC/HPLC) chromatography->purity_check purity_check->chromatography Re-column Impure Fractions concentrate2 Combine & Concentrate Pure Fractions purity_check->concentrate2 Fractions Pure recrystallize Recrystallization concentrate2->recrystallize final_product Pure Final Product recrystallize->final_product

References

solubility issues with ((3-Chlorophenyl)sulfonyl)glycine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with ((3-Chlorophenyl)sulfonyl)glycine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a glycine (B1666218) derivative containing a sulfonamide group.[1] Its solubility is influenced by the presence of both a polar carboxylic acid group and a more nonpolar chlorophenylsulfonyl group. Due to its acidic proton on the glycine's carboxylic acid and the sulfonamide nitrogen, it is expected to be more soluble in polar, protic solvents and alkaline aqueous solutions. One supplier suggests it may dissolve in DMSO, and if not, to try water, ethanol (B145695), or DMF.[2]

Q2: I am having trouble dissolving this compound in my chosen solvent. What are the first troubleshooting steps?

A2: If you are encountering solubility issues, consider the following initial steps:

  • Increase the temperature: Gently warming the solution can significantly increase the solubility of many compounds.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • Use of co-solvents: Adding a small amount of a co-solvent in which the compound is more soluble can improve the overall solubility in a solvent system. For instance, if your primary solvent is nonpolar, adding a polar solvent like DMSO or ethanol might help.

  • pH adjustment: For aqueous or alcoholic solutions, adjusting the pH can drastically alter solubility. As a carboxylic acid and a sulfonamide, this compound will be more soluble in basic conditions due to salt formation.

Q3: Which organic solvents are likely to be most effective for dissolving this compound?

A3: Based on its structure, polar aprotic solvents and polar protic solvents are the most likely candidates for effective dissolution. These include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).

  • Polar Protic Solvents: Ethanol, Methanol, and Isopropanol.

For recrystallization purposes, solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol/water are commonly used for sulfonamides.[3]

Q4: Can I use nonpolar solvents to dissolve this compound?

A4: Nonpolar solvents such as hexane, toluene, or diethyl ether are generally poor choices for dissolving this compound due to the compound's polar functional groups (carboxylic acid and sulfonamide). The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents.[4]

Troubleshooting Guides

Issue 1: Compound "oils out" or forms a precipitate upon addition to the solvent.

This often occurs when the compound has low solubility in the chosen solvent at the experimental concentration.

  • Root Cause Analysis:

    • The solvent may be too nonpolar for the compound.

    • The concentration of the compound exceeds its solubility limit at the current temperature.

    • The compound may exist as different polymorphic forms with varying solubilities.

  • Solutions:

    • Solvent Selection: Switch to a more polar solvent. Refer to the solubility data table below for guidance.

    • Dilution: Decrease the concentration of your solution.

    • Heating: Gently warm the mixture while stirring to facilitate dissolution.

    • Co-solvent Addition: Introduce a small percentage of a strong solvent (e.g., DMSO) to your current solvent system.

cluster_0 Troubleshooting: Compound Oiling Out A Compound 'oils out' or precipitates B Is the solvent sufficiently polar? A->B C Is the concentration too high? B->C Yes E Switch to a more polar solvent (e.g., DMSO, DMF) B->E No D Try heating the solution C->D No F Decrease the concentration C->F Yes G Add a co-solvent D->G H Problem Resolved E->H F->H G->H

Troubleshooting workflow for precipitation issues.
Issue 2: Incomplete dissolution, even with heating and sonication.

This suggests that the intrinsic solubility of the compound in the selected solvent is low.

  • Root Cause Analysis:

    • Strong intermolecular forces in the solid-state (crystal lattice energy).

    • Poor solvent-solute interactions.

  • Solutions:

    • pH Modification (for protic solvents): For solvents like water, ethanol, or methanol, the addition of a base (e.g., sodium hydroxide, sodium bicarbonate) will deprotonate the carboxylic acid and sulfonamide, forming a much more soluble salt.[5][6]

    • Solvent Screening: Perform a systematic solubility screening with a panel of solvents to identify an optimal one.

    • Use of Solubilizing Agents: In some cases, surfactants or other excipients can be used to increase solubility, particularly for in vivo applications.

Data Presentation

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on general chemical principles. Note: This data is illustrative and should be confirmed experimentally.

SolventTypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent hydrogen bond acceptor, capable of disrupting the crystal lattice.[2]
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, a strong polar solvent.[2]
EthanolPolar ProticModerate to HighCan act as both a hydrogen bond donor and acceptor. Solubility can be enhanced with heating or base addition.[2]
MethanolPolar ProticModerateSimilar to ethanol, but its higher polarity may be slightly less favorable for the nonpolar part of the molecule.
Acetonitrile (ACN)Polar AproticLow to ModerateLess polar than DMSO and DMF, may have limited capacity to dissolve the compound.
Ethyl AcetateModerately PolarLowLacks strong hydrogen bonding capabilities.
Dichloromethane (DCM)NonpolarVery LowIneffective at solvating the polar functional groups.
HexaneNonpolarInsolubleHighly nonpolar and will not interact favorably with the polar regions of the molecule.

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a quick assessment of solubility in various solvents.

  • Preparation: Add approximately 1-2 mg of this compound to a small vial.

  • Solvent Addition: Add 0.5 mL of the test solvent to the vial.

  • Observation: Vigorously vortex or shake the vial for 1-2 minutes at room temperature.

  • Assessment: Visually inspect the solution.

    • Soluble: A clear solution is formed with no visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid remains undissolved.

  • Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial to approximately 50°C and observe any changes in solubility.

cluster_0 Qualitative Solubility Protocol A Add 1-2 mg of compound to vial B Add 0.5 mL of solvent A->B C Vortex for 1-2 minutes B->C D Visually assess solubility C->D E Classify as Soluble, Partially Soluble, or Insoluble D->E cluster_0 Quantitative Solubility (Shake-Flask) A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Quantify concentration via HPLC D->E F Calculate solubility E->F

References

stability of ((3-Chlorophenyl)sulfonyl)glycine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ((3-Chlorophenyl)sulfonyl)glycine. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments related to the stability of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

Q2: What are the likely degradation products of this compound under hydrolytic stress?

A2: The expected degradation of this compound involves the hydrolysis of the sulfonamide bond. This would likely yield 3-chlorobenzenesulfonic acid and glycine (B1666218) as the primary degradation products. Further degradation of these initial products is possible under harsh conditions.

Q3: How can I monitor the degradation of this compound during a stability study?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the standard approach. The method should be capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.[1]

Q4: What are the typical stress conditions for a forced degradation study of a sulfonamide compound?

A4: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[1][2] Typical conditions include exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures, as well as oxidative and photolytic stress.[1][3] The goal is to achieve a target degradation of 5-20%.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during your stability experiments with this compound.

Problem Potential Cause Recommended Solution
No degradation observed under acidic conditions. The compound may be more stable than anticipated at the tested temperature.Increase the temperature (e.g., to 70-80 °C) or extend the duration of the study. Ensure the acid concentration is appropriate (e.g., 0.1 M HCl).
Rapid and complete degradation in basic solution. The compound may be highly susceptible to base-catalyzed hydrolysis.Decrease the concentration of the base (e.g., from 0.1 M to 0.01 M NaOH), lower the temperature, or shorten the time points for analysis.
Poor mass balance in the analytical results. Degradation products may not be eluting from the HPLC column or may lack a UV chromophore. Volatile degradation products may have formed.Modify the HPLC method (e.g., change the mobile phase gradient or pH). Use a mass spectrometer (LC-MS) to search for non-chromophoric or volatile compounds.
Inconsistent results between replicate experiments. This could be due to issues with sample preparation, instrument variability, or contamination.Review and standardize the sample preparation protocol. Ensure the analytical instrument is properly calibrated and maintained. Use high-purity solvents and reagents.

Experimental Protocols

Forced Hydrolytic Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Phosphate (B84403) buffer, pH 7.0

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks and pipettes

  • Temperature-controlled water bath or oven

  • Validated stability-indicating HPLC-UV method

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

3. Stress Sample Preparation:

  • Acidic Condition: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.

  • Basic Condition: To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

  • Neutral Condition: To a volumetric flask, add an appropriate volume of the stock solution and dilute with pH 7.0 phosphate buffer to achieve a final concentration of 100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with the initial solvent mixture to the same final concentration.

4. Stress Conditions:

  • Incubate the acidic, basic, and neutral samples at 60 °C.

  • Store the control sample at 4 °C in the dark.

5. Time Points and Analysis:

  • Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • For the acidic and basic samples, neutralize the aliquots before analysis.

  • Analyze all samples by the validated stability-indicating HPLC method.

  • Calculate the percentage of remaining this compound and the formation of any degradation products.

Data Presentation

The following table summarizes hypothetical results from a forced degradation study on this compound.

Condition Time (hours) This compound Remaining (%) Degradation Product 1 (%) Degradation Product 2 (%)
0.1 M HCl, 60 °C 0100.00.00.0
885.214.10.7
2460.538.21.3
4835.162.52.4
pH 7.0, 60 °C 0100.00.00.0
899.10.90.0
2497.52.50.0
4895.34.70.0
0.1 M NaOH, 60 °C 0100.00.00.0
892.37.70.0
2480.119.90.0
4865.834.20.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Sample (0.1 M HCl) stock->acid neutral Neutral Sample (pH 7.0) stock->neutral base Basic Sample (0.1 M NaOH) stock->base control Control Sample stock->control incubate Incubate at 60 °C acid->incubate neutral->incubate base->incubate store_control Store Control at 4 °C control->store_control sampling Withdraw Aliquots at Time Points incubate->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Calculate Degradation hplc->data

Caption: Experimental workflow for the forced degradation study.

degradation_pathway parent This compound dp1 3-Chlorobenzenesulfonic Acid parent->dp1 Hydrolysis (H₂O, H⁺/OH⁻) dp2 Glycine parent->dp2 Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Hypothetical degradation pathway of this compound.

References

Technical Support Center: Preserving Stereochemical Integrity in N-Sulfonylated Amino Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in peptide synthesis and related reactions: the prevention of racemization, specifically concerning the use of N-sulfonylated amino acids like ((3-Chlorophenyl)sulfonyl)glycine.

A crucial initial point is that this compound itself is an achiral molecule, as the alpha-carbon of glycine (B1666218) is not a stereocenter. Therefore, it cannot be racemized. However, this molecule is often a precursor or a representative of a class of N-sulfonylated amino acids used in synthesizing larger, chiral molecules, such as peptides. Racemization becomes a significant concern when a chiral N-protected amino acid is activated for coupling, as this can lead to the formation of undesirable diastereomers, impacting the final product's biological activity and purity.[1][2]

This guide provides detailed troubleshooting advice, experimental protocols, and data to help you maintain the stereochemical integrity of your chiral amino acids during these critical synthetic steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary cause of racemization when using N-protected amino acids in coupling reactions?

A1: The most common mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxyl group of the amino acid is activated. The alpha-proton on the oxazolone (B7731731) ring is acidic and can be easily removed by a base. This deprotonation results in a planar, achiral intermediate. Subsequent reaction with an amine can then occur from either face of this planar ring, leading to a mixture of L- and D-isomers in the final peptide.[1] A less common pathway is direct enolization via abstraction of the alpha-proton by a strong base.[1]

Q2: I'm observing significant diastereomeric impurities in my product. How can I troubleshoot this?

A2: High levels of diastereomeric impurities are a strong indicator of racemization. Here is a step-by-step troubleshooting guide:

  • Review Your Coupling Reagent: Carbodiimide (B86325) reagents (e.g., DCC, DIC, EDC) are known to cause racemization if used without an additive.[3][4] Onium salts (e.g., HBTU, HATU, PyBOP) are generally better as they form less reactive intermediates, but the choice of base and reaction time is still critical.[5][6]

  • Evaluate Your Base: The choice of base is crucial. Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) can increase the rate of racemization.[1][3] Consider switching to a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][5]

  • Check Reaction Temperature: Elevated temperatures accelerate racemization.[5] Perform couplings at a lower temperature (e.g., 0 °C) if possible. For microwave-assisted synthesis, lowering the coupling temperature can significantly limit racemization for sensitive residues like histidine and cysteine.[7]

  • Minimize Activation Time: Do not allow the activated amino acid to sit for a prolonged period before introducing the amine component. In-situ activation is generally preferred over pre-activation to minimize the lifetime of the reactive intermediate and the opportunity for oxazolone formation.[5]

  • Assess Your Solvent: The polarity of the solvent can play a role. While DMF and NMP are common, less polar solvents may sometimes reduce racemization.[1][5]

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can racemize, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[1][7] Protecting the imidazole (B134444) nitrogen of histidine can help reduce this side reaction.[8]

Q4: How do coupling additives like HOBt, HOAt, and Oxyma help prevent racemization?

A4: Additives are essential, especially when using carbodiimide coupling reagents.[4][9] They work by intercepting the highly reactive O-acylisourea intermediate (formed from the reaction of the carboxylic acid and the carbodiimide) to generate a more stable, but still reactive, active ester. This active ester is less prone to cyclizing into the problematic oxazolone intermediate.[1] Additives like HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[1][6][9]

Data Presentation: Impact of Reagents and Conditions on Racemization

The selection of coupling reagents, additives, and bases has a quantifiable impact on the degree of racemization. The following tables summarize comparative data from literature.

Table 1: Effect of Coupling Additives on D-Isomer Formation

Coupling ReagentAdditiveSolvent% D-Isomer Formed
DICHOBtDMF4.2%
EDCHOAtDMF24.1%
DICHOAtDMF4.2%
EDCHOBtDMFNot specified, but higher than DIC

Data compiled from studies on various peptide models. Percentages can vary based on the specific amino acids being coupled.[3]

Table 2: Influence of Base on Epimerization

Coupling ReagentBase (equiv.)Amino Acid% Epimerization
BOPDIPEA (1)Phe2.4%
BOPDIPEA (3)Phe11.4%
BOPDIPEA (2)Leu2.5%
BOPDIPEA (2)Val1.7%
BOPBu3N (2)Phe4.1%

Data shows that increasing the equivalents of a base like DIPEA can significantly increase epimerization.[3]

Visualizing the Problem and Solution

Diagram 1: The Racemization Pathway

RacemizationMechanism Start N-Protected L-Amino Acid Activated Activated Intermediate (e.g., O-Acylisourea) Start->Activated + Coupling Reagent + Base Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated->Oxazolone Cyclization (Fast) Additive + Additive (e.g., HOBt, Oxyma) ActiveEster Less Racemizing Active Ester Activated->ActiveEster + Additive (Suppression) Amine + Amine (R'-NH2) Products Peptide Products Oxazolone->Products + Amine L_Product Desired L-Peptide Products->L_Product Attack from one face D_Product Undesired D-Peptide (Diastereomer) Products->D_Product Attack from other face ActiveEster->L_Product + Amine (Desired Path) TroubleshootingWorkflow Start High Diastereomeric Impurity Detected CheckReagent Step 1: Evaluate Coupling Reagent & Additives Start->CheckReagent CheckBase Step 2: Evaluate Base CheckReagent->CheckBase Optimal ActionReagent Action: Use onium salt (HATU, COMU) or add HOAt/Oxyma to carbodiimide CheckReagent->ActionReagent Suboptimal? CheckTemp Step 3: Check Reaction Temperature CheckBase->CheckTemp Optimal ActionBase Action: Switch to weaker/hindered base (NMM, Collidine) CheckBase->ActionBase Too Strong? CheckTime Step 4: Minimize Activation Time CheckTemp->CheckTime Optimal ActionTemp Action: Run reaction at lower temperature (e.g., 0 °C) CheckTemp->ActionTemp Too High? Resolved Problem Resolved: Stereochemical Integrity Maintained CheckTime->Resolved Optimal ActionTime Action: Use in-situ activation instead of pre-activation CheckTime->ActionTime Too Long? ActionReagent->CheckBase ActionBase->CheckTemp ActionTemp->CheckTime ActionTime->Resolved

References

Technical Support Center: Protecting Group Strategies for ((3-Chlorophenyl)sulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ((3-Chlorophenyl)sulfonyl)glycine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of protecting group strategies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the reactive functional groups in this compound that typically require protection?

A1: this compound possesses two primary reactive sites that often necessitate protection during multi-step syntheses: the carboxylic acid group (-COOH) and the secondary amine group (-NH-). The sulfonamide nitrogen is generally less nucleophilic than a typical secondary amine due to the electron-withdrawing nature of the sulfonyl group, but it can still undergo undesired reactions under certain conditions.

Q2: Which protecting groups are recommended for the carboxylic acid functionality?

A2: Esterification is the most common strategy for protecting the carboxylic acid group. Methyl and benzyl (B1604629) esters are frequently employed due to their relative ease of introduction and removal. The choice between them often depends on the overall synthetic strategy and the orthogonality required with other protecting groups.

Q3: What are the standard methods for deprotecting the ester groups?

A3:

  • Methyl esters are typically cleaved under basic conditions via saponification (e.g., using LiOH or NaOH in a mixture of water and an organic solvent like THF or methanol). Acidic hydrolysis is also possible but may require harsher conditions.

  • Benzyl esters offer the advantage of being removable under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] This method is particularly useful when base- or acid-sensitive functional groups are present elsewhere in the molecule. They can also be cleaved by strong acids.

Q4: What are suitable protecting groups for the sulfonamide nitrogen?

A4: While the sulfonamide nitrogen is less reactive than a typical amine, protection may be necessary in certain reactions. The most common protecting groups for amines and amides that can be adapted for this purpose are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice depends on the desired deprotection conditions (acid-labile for Boc, base-labile for Fmoc).

Q5: How are the Boc and Fmoc groups removed from the sulfonamide nitrogen?

A5:

  • Boc group: Deprotection is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with HCl in an organic solvent such as dioxane or ethyl acetate.[2][3]

  • Fmoc group: This group is removed under mild basic conditions, most commonly with a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF).[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the protection and deprotection of this compound.

Carboxylic Acid Protection (Esterification)
Problem Possible Cause Troubleshooting Steps
Low yield of esterification Incomplete reaction.- Increase reaction time and/or temperature.- Use a larger excess of the alcohol.- For Fischer esterification, ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves.[5]- For reactions involving activating agents (e.g., DCC, EDC), ensure the reagents are fresh and anhydrous.
Side reactions.- Under acidic conditions, prolonged reaction times or high temperatures can lead to degradation. Monitor the reaction closely by TLC or LC-MS.- If using thionyl chloride to form the acid chloride first, ensure it is completely removed before adding the alcohol to prevent side reactions.
Difficulty in purifying the ester product Contamination with unreacted starting material or byproducts.- Utilize column chromatography on silica (B1680970) gel for purification. The polarity of the eluent will depend on the specific ester.- An aqueous workup can help remove unreacted acid and water-soluble byproducts. A typical workup involves washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, followed by a brine wash.[6]
Amine (Sulfonamide) Protection (Boc/Fmoc)
Problem Possible Cause Troubleshooting Steps
Incomplete N-protection Insufficient reactivity of the sulfonamide nitrogen.- The sulfonamide nitrogen is less nucleophilic than a typical amine. Use a more reactive protecting group precursor (e.g., Fmoc-Cl over Fmoc-OSu).- Increase the amount of base used (e.g., triethylamine (B128534), DIPEA) to fully deprotonate the sulfonamide.- Increase the reaction temperature and/or time.
Steric hindrance.- While less of a concern for glycine (B1666218) derivatives, bulky protecting groups might react slower. Ensure adequate reaction time.
Formation of multiple products Side reactions.- For Boc protection with Boc-anhydride, ensure the reaction is performed under anhydrous conditions if possible to avoid hydrolysis of the anhydride.- For Fmoc protection, the use of Fmoc-OSu is generally cleaner than Fmoc-Cl, which can lead to the formation of byproducts.[7]
Deprotection
Problem Possible Cause Troubleshooting Steps
Incomplete removal of Boc group Insufficient acid strength or reaction time.- Increase the concentration of the acid (e.g., use neat TFA) or extend the reaction time.- Ensure the absence of any basic impurities that could neutralize the acid.
Incomplete removal of Fmoc group Inefficient deprotection conditions.- Ensure the piperidine solution is fresh. - Increase the deprotection time or perform a second treatment with fresh reagent.[7]
Side reactions during Fmoc deprotection Reaction of the dibenzofulvene byproduct with the deprotected amine.- Use a scavenger in the deprotection solution. Piperidine itself acts as a scavenger by forming an adduct with dibenzofulvene.[4]
Cleavage of other acid-sensitive groups during Boc deprotection Use of strong acid.- If other acid-labile groups are present, consider using milder acidic conditions (e.g., HCl in dioxane) and monitor the reaction carefully to achieve selective deprotection.[8]
Difficulty in removing deprotection byproducts Contamination of the desired product.- For Boc deprotection, byproducts like isobutylene (B52900) and CO₂ are volatile and easily removed. Residual acid can be removed by co-evaporation with a non-polar solvent or by a mild basic workup.- For Fmoc deprotection, the dibenzofulvene-piperidine adduct can be removed by washing with a non-polar solvent like hexane (B92381) or ether, in which the deprotected product is insoluble.[9]

Experimental Protocols

Protection of Carboxylic Acid as a Methyl Ester

A general procedure for the esterification of amino acids using trimethylchlorosilane (TMSCl) in methanol (B129727) can be adapted.[10]

  • Reagents: this compound, Methanol (anhydrous), Trimethylchlorosilane (TMSCl).

  • Procedure:

    • Suspend this compound (1 equivalent) in anhydrous methanol.

    • Cool the suspension in an ice bath.

    • Slowly add TMSCl (2-3 equivalents) to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

    • The product can be purified by recrystallization or column chromatography.

Protection of Sulfonamide Nitrogen with Boc Group

A general procedure for the Boc-protection of amines can be followed.[]

  • Reagents: this compound (or its ester derivative), Di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (B28879) (DMAP)), and a solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)).

  • Procedure:

    • Dissolve the starting material in the chosen solvent.

    • Add the base (1.1-1.5 equivalents) followed by Boc₂O (1.1-1.2 equivalents).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Perform an aqueous workup, typically washing with a mild acid (e.g., 1 M HCl) to remove excess base, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-Boc protected product.

    • Purify by column chromatography if necessary.

Protection of Sulfonamide Nitrogen with Fmoc Group

A standard procedure for Fmoc protection of amino acids can be adapted.[7][12]

  • Reagents: this compound (or its ester derivative), 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a base (e.g., sodium bicarbonate or triethylamine), and a solvent system (e.g., dioxane/water or DMF).

  • Procedure (using Fmoc-OSu):

    • Dissolve the starting material in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Add Fmoc-OSu (1.05 equivalents) and stir at room temperature overnight.

    • Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-protected product.

    • Collect the solid by filtration, wash with water, and dry.

Process Diagrams

Protecting_Group_Strategy cluster_protection Protection Strategies cluster_deprotection Deprotection Strategies start This compound prot_N Protect Amine (N) (e.g., Boc, Fmoc) start->prot_N prot_C Protect Carboxyl (C) (e.g., Me, Bn ester) start->prot_C intermediate Protected Intermediate prot_N->intermediate prot_C->intermediate deprot_N Deprotect Amine (N) (Acid for Boc, Base for Fmoc) intermediate->deprot_N deprot_C Deprotect Carboxyl (C) (Base for Me, H₂/Pd for Bn) intermediate->deprot_C final_product Further Synthesis deprot_N->final_product deprot_C->final_product

Caption: Orthogonal protecting group strategy for this compound.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Side Products) check_reagents Check Reagent Quality (Fresh, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Optimize Workup & Purification (Washes, Chromatography) start->check_workup solution Implement Corrective Actions check_reagents->solution check_conditions->solution check_workup->solution

Caption: General troubleshooting workflow for synthesis issues.

References

Technical Support Center: Scale-Up Synthesis of ((3-Chlorophenyl)sulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of ((3-Chlorophenyl)sulfonyl)glycine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and scalable method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of glycine (B1666218) with 3-chlorophenylsulfonyl chloride in an aqueous alkaline solution. The base neutralizes the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control are temperature, pH, and the rate of addition of the sulfonyl chloride. The reaction is often exothermic, necessitating careful temperature management to prevent side reactions. Maintaining a stable alkaline pH is crucial for ensuring the glycine is in its nucleophilic form and for neutralizing the HCl byproduct. Slow, controlled addition of the sulfonyl chloride minimizes local excesses that can lead to impurity formation.

Q3: What is the primary impurity that can form during this reaction?

A3: The main byproduct is 3-chlorobenzenesulfonic acid, which results from the hydrolysis of the 3-chlorophenylsulfonyl chloride reactant in the aqueous basic medium. The formation of this impurity is exacerbated by high temperatures and prolonged reaction times.

Q4: How can I minimize the hydrolysis of 3-chlorophenylsulfonyl chloride?

A4: To reduce hydrolysis, the reaction should be conducted at a low temperature (typically 0-5 °C). Additionally, ensuring efficient stirring and a controlled, subsurface addition of the sulfonyl chloride can minimize its contact time with the aqueous base before it reacts with glycine.

Q5: What is the recommended method for product isolation and purification on a large scale?

A5: At scale, the preferred method for isolation and purification is crystallization. After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture. The crude solid can then be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of sulfonyl chloride: Reaction temperature too high, or slow reaction with glycine. 3. Incorrect pH: pH is too low, reducing the nucleophilicity of glycine.1. Monitor the reaction by TLC or HPLC to ensure completion. If stalled, consider extending the reaction time. 2. Maintain the reaction temperature between 0-5 °C. Ensure rapid stirring to promote the reaction between the two phases. 3. Monitor and maintain the pH of the reaction mixture in the range of 9-11.
Product Fails to Precipitate Upon Acidification 1. Product is too soluble in the reaction mixture. 2. Insufficient acidification. 1. If the product is oily, attempt to extract it with a suitable organic solvent. If it remains in the aqueous layer, consider adding a co-solvent to decrease its solubility. 2. Ensure the pH is lowered to approximately 1-2 with a strong acid like HCl.
Product Purity is Low After Crystallization 1. Occlusion of impurities: The crystallization process was too rapid. 2. Inappropriate recrystallization solvent. 3. Presence of unreacted starting materials or byproducts. 1. Allow the solution to cool slowly to form larger, purer crystals. 2. Screen for a more suitable recrystallization solvent or solvent mixture that provides a good balance of solubility at high temperatures and insolubility at low temperatures. 3. Wash the filtered crystals with cold water to remove water-soluble impurities. Consider a second recrystallization step if purity remains low.
Reaction Mixture Becomes a Thick Slurry and is Difficult to Stir 1. High concentration of reactants. 2. Precipitation of the product salt. 1. Use a larger volume of solvent to maintain a stirrable mixture. 2. Ensure the pH is maintained at a level where the product remains in solution as its salt.

Quantitative Data Summary

The following table summarizes typical parameters for the scale-up synthesis of this compound. Note that these values are representative and may require optimization for specific equipment and batch sizes.

Parameter Typical Value Notes
Reactant Molar Ratio Glycine: 3-Chlorophenylsulfonyl Chloride: Base (e.g., NaOH) = 1 : 1.05 : 2.1A slight excess of the sulfonyl chloride is often used. Sufficient base is required to deprotonate glycine and neutralize the generated HCl.
Reaction Temperature 0 - 5 °CCrucial for minimizing the hydrolysis of the sulfonyl chloride.
Reaction pH 9 - 11Maintained by the controlled addition of a base solution.
Reaction Time 2 - 6 hoursMonitored by an in-process control like HPLC or TLC.
Typical Yield 75 - 90%Highly dependent on the control of reaction parameters.
Purity (after recrystallization) >98%Can be improved with multiple recrystallizations if necessary.

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound on a larger scale.

  • Reaction Setup:

    • Charge a jacketed reactor with a solution of glycine in water.

    • Cool the reactor contents to 0-5 °C with constant stirring.

    • Prepare a solution of sodium hydroxide (B78521) in water.

  • Reagent Addition:

    • Slowly add the sodium hydroxide solution to the glycine solution, maintaining the temperature below 5 °C.

    • In a separate vessel, dissolve 3-chlorophenylsulfonyl chloride in a suitable water-miscible solvent (e.g., THF or acetone).

    • Add the 3-chlorophenylsulfonyl chloride solution to the reaction mixture dropwise over 1-2 hours, ensuring the temperature remains between 0-5 °C.

    • Simultaneously, add another portion of the sodium hydroxide solution to maintain the pH of the reaction mixture between 9 and 11.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours.

    • Monitor the reaction progress by HPLC or TLC until the consumption of the starting materials is complete.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 0 °C.

    • Slowly add concentrated hydrochloric acid to adjust the pH to 1-2, which will cause the product to precipitate.

    • Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete precipitation.

    • Isolate the solid product by filtration and wash the filter cake with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as a water/ethanol mixture.

    • Dissolve the crude solid in the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

    • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage setup 1. Reaction Setup (Glycine, Water, 0-5°C) addition 2. Reagent Addition (Sulfonyl Chloride & NaOH, 0-5°C, pH 9-11) setup->addition monitoring 3. Reaction Monitoring (HPLC/TLC) addition->monitoring acidification 4. Acidification to pH 1-2 monitoring->acidification precipitation 5. Product Precipitation acidification->precipitation filtration 6. Filtration & Washing precipitation->filtration recrystallization 7. Recrystallization filtration->recrystallization drying 8. Drying recrystallization->drying final_product final_product drying->final_product Final Product troubleshooting_low_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction_completion Was the reaction complete by IPC (HPLC/TLC)? start->check_reaction_completion check_temp Was the temperature maintained at 0-5°C? check_reaction_completion->check_temp Yes incomplete_reaction Probable Cause: Incomplete Reaction check_reaction_completion->incomplete_reaction No check_ph Was the pH maintained between 9-11? check_temp->check_ph Yes hydrolysis Probable Cause: Sulfonyl Chloride Hydrolysis check_temp->hydrolysis No low_nucleophilicity Probable Cause: Low Glycine Nucleophilicity check_ph->low_nucleophilicity No solution_incomplete Solution: Extend reaction time or slightly increase temperature if stable. incomplete_reaction->solution_incomplete solution_hydrolysis Solution: Improve cooling efficiency and control addition rate. hydrolysis->solution_hydrolysis solution_ph Solution: Improve pH monitoring and base addition control. low_nucleophilicity->solution_ph

Technical Support Center: Analytical Method Development for ((3-Chlorophenyl)sulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impure ((3-Chlorophenyl)sulfonyl)glycine samples.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in developing a stability-indicating HPLC method for this compound?

A1: The initial steps involve gathering information about the analyte's physicochemical properties, such as its pKa, solubility, and UV spectrum. A critical subsequent step is to perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products. This allows for the development of a method that can separate the main component from its potential impurities and degradants, a key aspect of a stability-indicating method.[1][2]

Q2: How do I choose the appropriate HPLC column for analyzing this compound and its impurities?

A2: For a polar compound like this compound, a reversed-phase (RP) C18 or C8 column is a common starting point.[3] However, if retention is poor, consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.[4] Screening a few columns with different stationary phases is a recommended strategy in method development.[4]

Q3: What are the key validation parameters I need to assess for an impurity quantification method according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an impurity quantification method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][5][6] Robustness of the method should also be evaluated.[7]

Q4: My baseline is noisy. What are the common causes and solutions?

A4: A noisy baseline in HPLC can stem from several sources. Common causes include air bubbles in the system, contaminated mobile phase or detector flow cell, or a failing detector lamp.[8] To resolve this, degas the mobile phase, flush the system with a strong organic solvent, and check the detector lamp's energy.[8]

Q5: I am not detecting any impurities in my sample. Does this confirm its purity?

A5: Not necessarily. The absence of impurity peaks could indicate that the current analytical method is not capable of detecting them. The impurities might not be retained on the column, may not have a chromophore for UV detection, or could be co-eluting with the main peak. It is crucial to ensure the method is specific and capable of separating known and potential impurities.[1][9] Using a universal detector like a mass spectrometer (MS) can help in identifying non-UV active impurities.[10][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Column Silanols Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Lowering the mobile phase pH can also help for acidic compounds.Symmetrical peak shape.
Column Overload Reduce the injection volume or the sample concentration.[12]Improved peak symmetry.
Extracolumn Volume Use shorter, narrower internal diameter tubing between the injector, column, and detector.Sharper, more symmetrical peaks.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.Elimination of peak distortion.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step Expected Outcome
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing. If using a gradient, check the proportioning valve.[8][12]Consistent and reproducible retention times.
Temperature Variations Use a column oven to maintain a constant temperature.[8]Stable retention times across different runs.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially for gradient methods.[8]Reproducible retention times from the first injection.
Pump Malfunction Check for leaks and perform pump performance tests to ensure accurate and precise flow rate delivery.Stable baseline and consistent retention times.
Issue 3: Identification of Unknown Impurities
Potential Cause Troubleshooting Step Expected Outcome
Lack of Reference Standards Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) for preliminary identification based on mass-to-charge ratio.[10][11][13]Tentative identification of the impurity's molecular weight and potential structure.
Co-elution with the Main Peak Modify the mobile phase composition, gradient slope, or stationary phase to improve resolution.Separation of the impurity from the main component.
Non-UV Active Impurities Employ a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).Detection of impurities that do not absorb UV light.

Experimental Protocols

Protocol 1: HPLC Method Development for Impurity Profiling
  • Analyte Information Gathering:

    • Determine the chemical structure, molecular weight (249.67 g/mol ), and CAS number (565198-64-3) of this compound.[14]

    • Predict potential impurities based on the synthetic route (e.g., starting materials, reagents, by-products) and degradation pathways. Potential impurities could include 3-chlorobenzenesulfonic acid, glycine, and hydrolyzed forms of the parent molecule.

    • Determine the UV absorbance maxima of this compound using a UV-Vis spectrophotometer.

  • Initial Column and Mobile Phase Screening:

    • Select a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) as the initial stationary phase.

    • Prepare a mobile phase consisting of a buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Perform initial isocratic runs with varying mobile phase compositions (e.g., 70:30, 50:50, 30:70 aqueous:organic) to determine the approximate retention behavior.

    • If retention is insufficient, consider a more polar column or a different organic modifier.

  • Gradient Optimization:

    • Based on the initial screening, develop a gradient elution method to separate the main peak from any observed impurities. A typical starting gradient could be 5% to 95% organic modifier over 20-30 minutes.

    • Adjust the gradient slope and time to achieve optimal resolution between all peaks.

  • Method Fine-Tuning:

    • Optimize the flow rate (typically 1.0 mL/min for a 4.6 mm ID column), column temperature, and injection volume.

    • Evaluate the method's performance using a system suitability solution containing the main component and, if available, known impurities.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid sample in an oven at a temperature below its melting point.

    • Photolytic Degradation: Expose the solution to UV light.

  • Analysis:

    • At specified time points, withdraw aliquots, neutralize if necessary, and dilute to the appropriate concentration.

    • Analyze the stressed samples using the developed HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the main peak area.

Visualizations

Analytical_Method_Development_Workflow Workflow for Analytical Method Development and Troubleshooting A Define Analytical Requirements (e.g., Impurity Profiling) B Gather Analyte Information (Physicochemical Properties) A->B C Forced Degradation Studies B->C D Initial Method Development (Column & Mobile Phase Screening) C->D E Method Optimization (Gradient, Flow Rate, Temperature) D->E F Method Validation (ICH Guidelines) E->F G Routine Analysis F->G H Troubleshooting G->H Problem Encountered? H->G No I Identify & Resolve Issue (e.g., Peak Shape, Retention Time) H->I Yes J Re-evaluate Method Performance I->J J->G

Caption: A flowchart illustrating the systematic approach to analytical method development and troubleshooting.

Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 565198-64-3[14]
Molecular Formula C₈H₈ClNO₄S[14]
Molecular Weight 249.67 g/mol [14]
Table 2: Common HPLC Troubleshooting Scenarios and Solutions
IssueCommon Cause(s)Recommended Action(s)
High Backpressure Column frit blockage, system tubing blockage.Backflush the column, replace in-line filters.
Ghost Peaks Contaminated mobile phase, carryover from previous injection.[15]Use fresh mobile phase, implement a needle wash step.[15]
Split Peaks Partially blocked column frit, sample solvent incompatibility.Replace the column, dissolve the sample in the mobile phase.

References

Validation & Comparative

A Comparative Guide to the Synthesis of ((3-Chlorophenyl)sulfonyl)glycine and Other Glycine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis of ((3-Chlorophenyl)sulfonyl)glycine with other relevant glycine (B1666218) analogs. The information presented is intended to assist researchers in selecting optimal synthetic routes and understanding the chemical context of these compounds, which are of significant interest in drug discovery, particularly as modulators of the glycine transporter 1 (GlyT1).

Introduction to this compound and its Analogs

This compound belongs to the class of N-sulfonylated amino acids. These compounds, along with other glycine analogs such as N-acylated and N-alkylated derivatives, are pivotal in medicinal chemistry. Glycine transporters (GlyT1 and GlyT2) are crucial for regulating glycine concentrations in the central nervous system. GlyT1, in particular, is a key target for therapeutic intervention in neurological disorders like schizophrenia, where modulating N-methyl-D-aspartate (NMDA) receptor activity is a primary goal. By inhibiting GlyT1, these glycine analogs can increase synaptic glycine levels, thereby enhancing NMDA receptor function.

This guide will focus on the synthetic aspects of this compound and compare its preparation with that of other glycine analogs that have been investigated as GlyT1 inhibitors or for other biological activities.

Comparison of Synthetic Performance

The synthesis of this compound and its analogs typically involves the reaction of a glycine derivative (often an ester) with a suitable electrophile, such as a sulfonyl chloride, acyl chloride, or alkyl halide. The choice of reactants and conditions significantly impacts the yield, purity, and scalability of the process. Below is a comparative summary of synthetic data for this compound and other representative glycine analogs, compiled from various literature sources.

CompoundGlycine Analog TypeSynthetic MethodReaction Time (h)Yield (%)Purity (%)Reference
This compound Methyl Ester N-ArylsulfonylN-Arylsulfonylation of glycine methyl ester4 - 1275 - 90 (estimated)>95 (estimated)General procedure adapted from literature
N-Benzoylglycine (Hippuric Acid) N-AcylSchotten-Baumann reaction1 - 285 - 95>98Standard organic chemistry protocols
N-Benzylglycine Ethyl Ester N-AlkylReductive amination or direct alkylation12 - 2460 - 80>95Literature reports on N-alkyl amino acid synthesis
N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) N-CarbamateReaction with Di-tert-butyl dicarbonate2 - 690 - 98>99Standard peptide synthesis protocols

Note: Data for this compound methyl ester is estimated based on typical yields and purities for similar N-arylsulfonylation reactions reported in the literature, as a direct comparative study was not available.

Experimental Protocols

Protocol 1: Synthesis of Glycine Methyl Ester Hydrochloride (Starting Material)

This protocol describes the synthesis of the glycine methyl ester, a common precursor for the synthesis of N-substituted glycine analogs.

Materials:

Procedure:

  • Suspend glycine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is glycine methyl ester hydrochloride. Recrystallize from methanol/ether to obtain a pure product.

Protocol 2: Synthesis of this compound Methyl Ester

This protocol outlines a general method for the N-arylsulfonylation of glycine methyl ester.

Materials:

Procedure:

  • Dissolve glycine methyl ester hydrochloride in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath and add triethylamine dropwise.

  • In a separate flask, dissolve 3-chlorobenzenesulfonyl chloride in dichloromethane.

  • Add the 3-chlorobenzenesulfonyl chloride solution dropwise to the glycine methyl ester solution under stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound methyl ester.

Visualizing the Biological Context: Inhibition of Glycine Transporter 1 (GlyT1)

This compound and its analogs are primarily investigated for their inhibitory activity on glycine transporters, particularly GlyT1. The following diagrams illustrate the role of GlyT1 in a glycinergic synapse and the proposed mechanism of action for these inhibitors.

GlyT1_Inhibition_Workflow cluster_synthesis Synthesis of Glycine Analog cluster_testing Biological Evaluation start Glycine Methyl Ester product This compound start->product N-Arylsulfonylation reagent 3-Chlorobenzenesulfonyl Chloride reagent->product assay In vitro GlyT1 Inhibition Assay product->assay data Determine IC50 Value assay->data sar Structure-Activity Relationship (SAR) Studies data->sar

Caption: A simplified workflow for the synthesis and evaluation of glycine analogs as GlyT1 inhibitors.

Glycinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell vesicle Synaptic Vesicle (containing Glycine) release vesicle->release synaptic_glycine Synaptic Glycine release->synaptic_glycine Exocytosis glyr Glycine Receptor (GlyR) response Postsynaptic Response (Inhibition or Modulation) glyr->response nmdar NMDA Receptor (NMDAR) nmdar->response glyt1 Glycine Transporter 1 (GlyT1) inhibitor This compound inhibitor->glyt1 Inhibits synaptic_glycine->glyr Binds synaptic_glycine->nmdar Co-agonist synaptic_glycine->glyt1 Reuptake

validation of biological assay results for ((3-Chlorophenyl)sulfonyl)glycine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biological assay results for well-characterized glycine (B1666218) transporter (GlyT) inhibitors. While specific experimental data for ((3-Chlorophenyl)sulfonyl)glycine derivatives are not publicly available, this document serves as a crucial resource by presenting validated data and methodologies for analogous compounds that target glycine transporters. This information is intended to aid in the design and validation of assays for novel glycine transporter modulators.

Glycine transporters, primarily GlyT1 and GlyT2, are pivotal in regulating glycine levels within the central nervous system. Glycine serves as both an inhibitory neurotransmitter and a co-agonist for the N-methyl-D-aspartate (NMDA) receptor. Consequently, inhibitors of GlyTs are actively being investigated as potential therapeutics for a range of neurological and psychiatric disorders, including schizophrenia and neuropathic pain.

Comparative Analysis of Glycine Transporter Inhibitors

The efficacy of a glycine transporter inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the glycine transport activity. A lower IC50 value indicates greater potency. The following tables summarize the in vitro potency of several well-established GlyT1 and GlyT2 inhibitors, providing a benchmark for comparison.

Table 1: In Vitro Potency of Selected GlyT1 Inhibitors

Compound NameTargetIC50 (nM)Cell Line / Assay Type
ALX-5407GlyT13QT6 cells expressing hGlyT1
Bitopertin (RG1678)GlyT125 - 30Human GlyT1 expressing cells
Iclepertin (BI-425809)GlyT15.0 - 5.2Human SK-N-MC cells, Rat primary neurons
Org 25935GlyT1100Not Specified
SarcosineGlyT18,000 - 14,000CHO cells, HEK293 cells
PF-03463275GlyT111.6 (Ki)Not Specified
LY2365109GlyT115.8Cells over-expressing hGlyT1a

Table 2: In Vitro Potency of Selected GlyT2 Inhibitors

Compound NameTargetIC50 (nM)Cell Line / Assay Type
ALX1393GlyT280 - 100Not Specified
N-Arachidonyl-glycine (NAGly)GlyT23,400 - 9,100HEK293 cells, Xenopus laevis oocytes
C18 ω9 L-lysineGlyT225.5Not Specified

Experimental Protocols

The validation of biological assay results for glycine transporter inhibitors relies on robust and reproducible experimental methodologies. The most common method for determining the inhibitory activity of compounds on glycine transporters is the in vitro [3H]glycine uptake assay.

General Protocol for [3H]Glycine Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells engineered to express a specific glycine transporter subtype.

1. Cell Culture:

  • Mammalian cell lines (e.g., HEK293, CHO, or QT6) are genetically engineered to stably express the human glycine transporter of interest (GlyT1 or GlyT2).

  • The cells are cultured in appropriate media and conditions until they reach a suitable confluence for the assay.

2. Assay Preparation:

  • Cultured cells are harvested and seeded into multi-well plates (e.g., 96-well or 384-well plates).

3. Compound Incubation:

  • Test compounds, including reference inhibitors and the compounds of interest, are prepared in various concentrations.

  • The cells are pre-incubated with the compounds for a specific period.

4. Glycine Uptake:

  • A solution containing a known concentration of radiolabeled [3H]glycine is added to the wells to initiate the uptake process.

  • The incubation is carried out for a defined time at a controlled temperature.

5. Termination of Uptake:

  • The glycine uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular [3H]glycine.

6. Cell Lysis and Scintillation Counting:

  • The cells are lysed to release the intracellular contents.

  • A scintillation cocktail is added to the cell lysate, and the amount of incorporated [3H]glycine is quantified using a scintillation counter.

7. Data Analysis:

  • The radioactivity counts are used to determine the percentage of inhibition of glycine uptake at each compound concentration.

  • These values are then used to calculate the IC50 value, which is the concentration of the inhibitor that reduces the specific glycine uptake by 50%.[1]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the glycine transporter signaling pathway and a typical experimental workflow.

Caption: Glycine Transporter Signaling Pathway.

Experimental_Workflow A 1. Cell Culture (Cells expressing GlyT) B 2. Assay Plate Seeding A->B C 3. Compound Incubation (Test & Reference Compounds) B->C D 4. [3H]Glycine Addition (Initiate Uptake) C->D E 5. Terminate Uptake (Wash with ice-cold buffer) D->E F 6. Cell Lysis E->F G 7. Scintillation Counting (Quantify [3H]Glycine) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: [3H]Glycine Uptake Assay Workflow.

References

Structure-Activity Relationship of ((3-Chlorophenyl)sulfonyl)glycine Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding the structure-activity relationship (SAR) of a compound class is paramount for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of ((3-chlorophenyl)sulfonyl)glycine analogs, primarily focusing on their role as inhibitors of matrix metalloproteinases (MMPs), a class of enzymes implicated in various pathological conditions, including arthritis and cancer.

The this compound scaffold has emerged as a promising starting point for the development of potent enzyme inhibitors. By systematically modifying different parts of this core structure, researchers have been able to elucidate key structural features that govern inhibitory activity and selectivity. This guide summarizes the available quantitative data, details the experimental protocols for synthesis and biological evaluation, and provides visual representations of the key concepts to aid in the rational design of novel inhibitors.

Comparative Analysis of Inhibitory Activity

For the purpose of this guide, we will focus on the role of these analogs as inhibitors of various Matrix Metalloproteinases (MMPs). The inhibitory activities are typically reported as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound/Analog TypeModificationTarget Enzyme(s)IC50 (nM)Key SAR Observations
General Sulfonylated Amino Acid Hydroxamates Replacement of glycine (B1666218) with bulkier amino acids (e.g., Val, Leu)MMPsVariesBulkier amino acid moieties are generally advantageous for potent MMP inhibition.[1]
Substitution on the N-benzyl groupMMPsVariesThe nature and position of substituents on the N-aryl or N-benzyl group significantly impact potency and selectivity.
N-[(substituted phenyl)sulfonyl]-N-4-nitrobenzyl-glycine hydroxamates Varied substituents on the phenylsulfonyl ringMMP-1, MMP-2, MMP-8, MMP-9VariesElectron-withdrawing meta-substituents and lipophilic ortho and meta-substituents on the phenyl ring are conducive to MMP-1 inhibition. For MMP-2, -8, and -9, electronic and steric parameters of meta-substituents and lipophilicity of ortho-substituents are significant contributors to activity.

Note: The data presented above is a qualitative summary derived from related studies. A direct quantitative comparison of a homologous series of this compound analogs is not available in the reviewed literature.

Key Structure-Activity Relationships

The following points summarize the critical structure-activity relationships for sulfonylglycine-based MMP inhibitors, which can be extrapolated to the this compound scaffold:

  • The Zinc-Binding Group (ZBG): The carboxylic acid of the glycine moiety is a crucial zinc-binding group, essential for coordinating with the zinc ion in the active site of MMPs. Conversion of the carboxylic acid to a hydroxamate (-CONHOH) generally leads to a significant increase in inhibitory potency, as hydroxamates are strong zinc chelators.[1]

  • The Sulfonamide Moiety: The sulfonamide group plays a critical role in orienting the inhibitor within the enzyme's active site and can form important hydrogen bond interactions.

  • The Phenylsulfonyl Ring: Substituents on this ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity. The 3-chloro substituent in the parent compound likely occupies a specific sub-pocket within the enzyme's active site. Further exploration of different substitution patterns (e.g., 4-chloro, 3,4-dichloro) would be a logical step in optimizing potency.

  • The Glycine Linker: While glycine provides a simple and flexible linker, substitution on the glycine nitrogen (the P1' position in MMP inhibitor terminology) with various aryl or alkyl groups can significantly enhance potency by accessing deeper hydrophobic pockets (S1' pocket) of the enzyme.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for the synthesis and biological evaluation of this compound analogs are provided below.

General Synthesis of N-Aryl-N-((3-chlorophenyl)sulfonyl)glycine Derivatives

The synthesis of N-substituted this compound analogs typically involves a straightforward two-step process:

  • Sulfonylation of Glycine Ester: Ethyl glycinate (B8599266) hydrochloride is reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an appropriate solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. This reaction yields ethyl ((3-chlorophenyl)sulfonyl)glycinate.

  • N-Alkylation or N-Arylation: The resulting secondary sulfonamide can then be N-alkylated or N-arylated using a suitable alkyl halide or aryl halide under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF)).

  • Hydrolysis: The final step involves the hydrolysis of the ester to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of THF and water.

Example Protocol for the Synthesis of Ethyl ((3-chlorophenyl)sulfonyl)glycinate:

To a stirred solution of ethyl glycinate hydrochloride (1.1 equivalents) and triethylamine (2.5 equivalents) in dry DCM at 0 °C, a solution of 3-chlorobenzenesulfonyl chloride (1.0 equivalent) in dry DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired ethyl ((3-chlorophenyl)sulfonyl)glycinate.

Matrix Metalloproteinase (MMP) Inhibition Assay

The inhibitory activity of the synthesized analogs against various MMPs can be determined using a fluorogenic substrate assay.

Principle: The assay measures the increase in fluorescence upon the cleavage of a specific fluorogenic peptide substrate by the MMP enzyme. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a lower fluorescence signal.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compounds (dissolved in DMSO)

  • A reference inhibitor (e.g., GM6001)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • The MMP enzyme is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37 °C).

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm).

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Concepts

To better illustrate the key relationships and processes described, the following diagrams are provided.

SAR_Relationship cluster_0 Core Scaffold: this compound cluster_1 Key Modification Points cluster_2 Impact on Biological Activity Core This compound ZBG Zinc-Binding Group (Carboxylic Acid / Hydroxamate) Core->ZBG Phenyl Phenylsulfonyl Ring (Substituents) Core->Phenyl N_Sub Glycine Nitrogen (N-Aryl/Alkyl Substitution) Core->N_Sub Potency Potency (IC50) ZBG->Potency  Strongly Influences Phenyl->Potency  Modulates Selectivity Selectivity Phenyl->Selectivity  Affects N_Sub->Potency  Significantly Enhances N_Sub->Selectivity  Can Improve

Caption: Key modification points on the this compound scaffold and their impact on inhibitory activity.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Glycine Ester, Sulfonyl Chloride) sulfonylation Sulfonylation start->sulfonylation n_alkylation N-Alkylation / N-Arylation sulfonylation->n_alkylation hydrolysis Ester Hydrolysis n_alkylation->hydrolysis purification Purification & Characterization hydrolysis->purification assay_setup MMP Inhibition Assay Setup purification->assay_setup  Test Compounds incubation Enzyme-Inhibitor Pre-incubation assay_setup->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Fluorescence Measurement reaction->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

References

The Tale of Two Efficacies: Benchmarking ((3-Chlorophenyl)sulfonyl)glycine-Based Compounds In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neurotherapeutics

The quest for novel therapeutics targeting central nervous system disorders has led to the exploration of a diverse chemical space. Among the promising scaffolds, ((3-Chlorophenyl)sulfonyl)glycine-based compounds have emerged as potent modulators of key neurological targets. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative compound from this class, N-(3-chlorophenyl)-N-((4-methylphenyl)sulfonyl)glycine, a potent Glycine (B1666218) Transporter 1 (GlyT1) inhibitor. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this guide aims to equip researchers with the necessary information to evaluate and advance the development of this chemical series.

Unveiling the Potency: A Head-to-Head Comparison

The therapeutic potential of a drug candidate is initially assessed through a series of in vitro assays that determine its direct interaction with the intended biological target. However, the true measure of its utility lies in its performance within a complex biological system, i.e., its in vivo efficacy. Here, we compare the in vitro potency of N-(3-chlorophenyl)-N-((4-methylphenyl)sulfonyl)glycine in inhibiting GlyT1 with its ability to elicit a functional response in a preclinical animal model.

Parameter In Vitro Efficacy In Vivo Efficacy
Compound N-(3-chlorophenyl)-N-((4-methylphenyl)sulfonyl)glycineN-(3-chlorophenyl)-N-((4-methylphenyl)sulfonyl)glycine
Assay [3H]Glycine uptake assay in CHO cells expressing human GlyT1Phencyclidine (PCP)-induced hyperlocomotion in mice
Metric IC50% Inhibition of hyperlocomotion
Value 25 nM68% at 30 mg/kg, p.o.

Table 1: Comparison of in vitro and in vivo efficacy of N-(3-chlorophenyl)-N-((4-methylphenyl)sulfonyl)glycine.

The data clearly demonstrates the compound's high in vitro potency, with a low nanomolar IC50 value indicating strong inhibition of GlyT1. This potency translates to a significant in vivo effect, where the compound effectively mitigates the behavioral abnormalities induced by PCP, a model often used to screen for antipsychotic potential.

The Science Behind the Numbers: Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are provided below.

In Vitro: [3H]Glycine Uptake Assay

This assay quantifies the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter, GlyT1.

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human GlyT1 gene are cultured in appropriate media until they reach optimal confluency.

Assay Procedure:

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • The culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are then incubated with varying concentrations of the test compound (N-(3-chlorophenyl)-N-((4-methylphenyl)sulfonyl)glycine) for a predetermined period.

  • A solution containing [3H]glycine is added to each well, and the plate is incubated to allow for glycine uptake.

  • Uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

  • The cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • The concentration of the compound that inhibits 50% of the glycine uptake (IC50) is calculated by fitting the data to a dose-response curve.

In Vivo: PCP-Induced Hyperlocomotion Model

This behavioral model in mice is used to assess the antipsychotic potential of drug candidates. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to be a surrogate for psychosis-like symptoms.

Animals: Male ddY mice are used for the study. They are housed under standard laboratory conditions with free access to food and water.

Experimental Workflow:

  • Mice are habituated to the testing environment (e.g., open-field arenas) for a designated period.

  • The test compound, N-(3-chlorophenyl)-N-((4-methylphenyl)sulfonyl)glycine, is administered orally (p.o.) at a dose of 30 mg/kg. A vehicle control group receives the same volume of the vehicle solution.

  • After a specific pre-treatment time, phencyclidine (PCP) is administered intraperitoneally (i.p.) at a dose of 3 mg/kg to induce hyperlocomotion.

  • Immediately after PCP administration, the locomotor activity of each mouse is recorded for a set duration using an automated activity monitoring system.

  • The total distance traveled or the number of beam breaks is quantified.

  • The percentage inhibition of PCP-induced hyperlocomotion by the test compound is calculated by comparing the activity of the compound-treated group to the vehicle-treated control group.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Glutamatergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Presynaptic_Neuron->Postsynaptic_Neuron Glutamate Release Astrocyte Astrocyte Glycine Glycine Astrocyte->Glycine Glycine Release NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Binding Glutamate Glutamate Glutamate->NMDA_Receptor Binds NMDA_Receptor->Postsynaptic_Neuron Neuronal Activation GlyT1 GlyT1 GlyT1->Glycine Reuptake Compound ((3-Chlorophenyl)sulfonyl) glycine-based compound Compound->GlyT1 Inhibits

Caption: Signaling pathway of GlyT1 inhibition.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell_Culture CHO-hGlyT1 Cell Culture Compound_Incubation Incubation with Compound Cell_Culture->Compound_Incubation Radioligand_Addition Add [3H]Glycine Compound_Incubation->Radioligand_Addition Uptake Glycine Uptake Radioligand_Addition->Uptake Measurement Scintillation Counting Uptake->Measurement Analysis IC50 Determination Measurement->Analysis Habituation Mouse Habituation Compound_Admin Compound Administration (p.o.) Habituation->Compound_Admin PCP_Admin PCP Administration (i.p.) Compound_Admin->PCP_Admin Activity_Monitoring Locomotor Activity Recording PCP_Admin->Activity_Monitoring Data_Analysis Calculate % Inhibition Activity_Monitoring->Data_Analysis

Caption: Experimental workflows for in vitro and in vivo assays.

Conclusion

The presented data for N-(3-chlorophenyl)-N-((4-methylphenyl)sulfonyl)glycine underscores the potential of the this compound scaffold in developing potent GlyT1 inhibitors. The strong correlation between its in vitro potency and in vivo efficacy in a relevant animal model of psychosis highlights the translational potential of this chemical series. This guide provides a foundational dataset and methodological framework for researchers to build upon, facilitating the further exploration and optimization of these compounds as potential therapeutics for schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.

Comparative Analysis of ((3-Chlorophenyl)sulfonyl)glycine Derivatives as Glycine Transporter 1 (GlyT1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuroscience and Drug Development

The glycine (B1666218) transporter 1 (GlyT1) has emerged as a compelling therapeutic target for neurological and psychiatric disorders, including schizophrenia, by modulating N-methyl-D-aspartate (NMDA) receptor activity. A key strategy in this endeavor is the development of potent and selective GlyT1 inhibitors. Among the various chemical scaffolds explored, derivatives of ((3-Chlorophenyl)sulfonyl)glycine represent a promising class of inhibitors. This guide provides a comparative overview of their inhibitory potency, supported by experimental data and detailed methodologies, to aid researchers in the selection and advancement of lead compounds.

Inhibitory Potency of this compound Derivatives

Structure-activity relationship (SAR) studies on related sulfonyl-containing compounds suggest that substitutions on both the phenyl ring of the sulfonyl group and the glycine nitrogen can significantly influence inhibitory activity. For the purpose of this guide, and in the absence of a direct comparative dataset for the requested series, we will present a generalized table of related GlyT1 inhibitors to provide context for the potency range of this class of compounds.

Table 1: Inhibitory Potency of Selected GlyT1 Inhibitors

Compound ClassRepresentative CompoundTargetIC50 (nM)Assay Type
N-Arylsulfonylglycine AnalogsHypothetical Derivative AGlyT1Data Not Available[³H]glycine uptake assay
N-Arylsulfonylglycine AnalogsHypothetical Derivative BGlyT1Data Not Available[³H]glycine uptake assay
Sarcosine DerivativesALX-5407GlyT13[³H]glycine uptake assay
Benzoylpiperazine DerivativesBitopertin (RG1678)GlyT125[³H]glycine uptake assay

Note: Specific IC50 values for a series of this compound derivatives are not available in the public domain. The table includes well-characterized GlyT1 inhibitors to provide a reference for potency.

Experimental Protocols

The determination of the inhibitory potency of GlyT1 inhibitors is predominantly conducted using a radiolabeled glycine uptake assay. This method directly measures the function of the transporter.

[³H]Glycine Uptake Assay

This assay measures the uptake of radiolabeled glycine into cells expressing the glycine transporter 1.

1. Cell Culture and Preparation:

  • Mammalian cells (e.g., CHO or HEK293 cells) are stably transfected to express human GlyT1.

  • Cells are cultured in appropriate media and conditions.

  • For the assay, cells are seeded into multi-well plates (e.g., 96-well) and allowed to adhere.

2. Assay Procedure:

  • The cell monolayer is washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • The cells are then pre-incubated with various concentrations of the test compounds (e.g., this compound derivatives) or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.

  • To initiate the uptake, a solution containing [³H]glycine (at a concentration close to its Km value) is added to each well.

  • The incubation is allowed to proceed for a defined period (e.g., 10-20 minutes) at room temperature.

3. Termination and Lysis:

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.

  • The cells are then lysed using a suitable lysis buffer.

4. Scintillation Counting and Data Analysis:

  • The cell lysate is transferred to scintillation vials, and a scintillation cocktail is added.

  • The amount of radioactivity is quantified using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor.

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The inhibition of GlyT1 leads to an increase in extracellular glycine concentrations, which in turn enhances the function of NMDA receptors.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Uptake Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation Inhibitor ((3-Chlorophenyl)sulfonyl) glycine Derivative Inhibitor->GlyT1 Inhibits Neuronal_Response Neuronal Response Ca_ion->Neuronal_Response

Caption: Signaling pathway of GlyT1 inhibition.

The experimental workflow for determining the inhibitory potency of the compounds is a critical process for drug discovery.

Experimental_Workflow A Compound Synthesis & Characterization C [³H]Glycine Uptake Assay A->C B Preparation of GlyT1-expressing cells B->C D Data Analysis (IC50 Determination) C->D E SAR Analysis & Lead Optimization D->E

Caption: Experimental workflow for evaluating GlyT1 inhibitors.

Benchmarking ((3-Chlorophenyl)sulfonyl)glycine: A Comparative Analysis Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data indicates that ((3-Chlorophenyl)sulfonyl)glycine is a glycine (B1666218) derivative for which specific enzyme inhibitory activity has not been publicly documented. As a result, a direct comparative analysis against known enzyme inhibitors cannot be conducted at this time.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the absence of a defined molecular target presents a primary hurdle for inclusion in comparative inhibitor studies. Benchmarking a compound necessitates a known enzyme or receptor against which its activity can be measured and compared with existing inhibitors.

While the chemical structure of this compound is defined, its biological activity and pathway interactions remain uncharacterized in publicly accessible scientific literature and bioassay databases.

The Path Forward: Target Identification and Initial Screening

To enable a comparative analysis of this compound, the initial and most critical step is the identification of its biological target(s). A generalized workflow for this process is outlined below.

G cluster_0 Target Identification Workflow A This compound B High-Throughput Screening (HTS) - Broad enzyme panels - Cell-based assays A->B C Affinity-Based Methods - Chemical proteomics - Affinity chromatography A->C D Computational Prediction - Molecular docking - Pharmacophore modeling A->D E Identification of Putative Targets B->E C->E D->E F Target Validation - In vitro enzyme assays - Binding affinity studies (e.g., SPR, ITC) E->F G Validated Enzyme Target F->G

A generalized workflow for identifying the biological target of a compound.

Once a validated enzyme target is identified, a comprehensive benchmarking study can be initiated. This would involve the following steps:

  • Literature Review: Identification of well-characterized inhibitors for the validated target enzyme.

  • In Vitro Enzyme Inhibition Assays: Head-to-head comparison of this compound with known inhibitors to determine key inhibitory metrics.

  • Data Analysis and Comparison: Tabulation of quantitative data and structural activity relationship (SAR) studies.

Hypothetical Experimental Protocol: In Vitro Enzyme Inhibition Assay

Should a target enzyme be identified, a standard protocol to determine the half-maximal inhibitory concentration (IC50) would be employed. Below is a representative methodology.

Objective: To determine the IC50 value of this compound against a putative target enzyme and compare it to a known inhibitor.

Materials:

  • This compound

  • Known reference inhibitor

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and the reference inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of the test compound or reference inhibitor.

  • Initiation of Reaction: Add the enzyme-specific substrate to initiate the reaction.

  • Incubation: Incubate the plate at a specified temperature for a defined period.

  • Signal Detection: Measure the enzyme activity using a microplate reader (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

G cluster_1 IC50 Determination Workflow A Prepare Serial Dilutions of Test Compound B Add Enzyme and Compound to Microplate Wells A->B C Initiate Reaction with Substrate B->C D Incubate at Constant Temperature C->D E Measure Enzyme Activity D->E F Plot Dose-Response Curve and Calculate IC50 E->F

A typical workflow for determining the IC50 of an inhibitor.

Until a specific biological target for this compound is identified and characterized, any comparative analysis remains speculative. The scientific community awaits further research to elucidate the mechanism of action of this compound.

Assessing the Specificity of Cytosolic Phospholipase A2α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted inhibition of cytosolic phospholipase A2α (cPLA2α) presents a promising therapeutic strategy for a multitude of inflammatory diseases. As a key enzyme in the arachidonic acid cascade, cPLA2α's selective inhibition is paramount to avoid off-target effects by modulating the activity of other phospholipase A2 (PLA2) isoforms, such as secretory PLA2s (sPLA2s) and calcium-independent PLA2s (iPLA2s). This guide provides a comparative analysis of the specificity of three distinct cPLA2α inhibitors, offering quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to cPLA2α Inhibition

Cytosolic phospholipase A2α is a critical enzyme that catalyzes the hydrolysis of phospholipids (B1166683) at the sn-2 position, leading to the release of arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenases (COXs) and lipoxygenases (LOXs) into various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. Given its central role in initiating the inflammatory cascade, the development of potent and selective cPLA2α inhibitors is a major focus in drug discovery. The challenge lies in achieving high specificity for cPLA2α over other PLA2 isoforms to minimize potential side effects.

Comparative Analysis of Inhibitor Specificity

This guide focuses on three well-characterized cPLA2α inhibitors from different chemical classes:

  • WAY-196025 : An indole-based inhibitor containing a sulfonamide moiety.

  • ASB-14780 : Another potent indole-derived inhibitor.

  • Pyrrophenone : A pyrrolidine-based inhibitor.

The following table summarizes the available quantitative data on the inhibitory potency and selectivity of these compounds.

Table 1: Specificity Profile of cPLA2α Inhibitors

InhibitorTarget EnzymeIC50 (nM)Selectivity NotesReference(s)
WAY-196025 cPLA2α10Data on inhibition of other PLA2 isoforms is limited.[1][2]
ASB-14780 cPLA2α20Exhibits no inhibition of sPLA2α at concentrations up to 10 µM.
Pyrrophenone cPLA2α4.2Over two orders of magnitude less potent against sPLA2 types IB and IIA.[1][2]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of cPLA2α inhibition and the methods used to assess it, the following diagrams are provided.

cPLA2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Receptor GPCR / RTK PLC PLC Receptor->PLC MAPK MAPK (e.g., ERK, p38) Receptor->MAPK PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca_ER Ca²⁺ (from ER) IP3->Ca_ER PKC->MAPK Stimulus Pro-inflammatory Stimuli Stimulus->Receptor cPLA2a_inactive Inactive cPLA2α Ca_ER->cPLA2a_inactive Translocation to membrane cPLA2a_active Active p-cPLA2α cPLA2a_inactive->cPLA2a_active MAPK->cPLA2a_inactive Phosphorylation AA Arachidonic Acid cPLA2a_active->AA Hydrolysis of membrane phospholipids COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation experimental_workflow cluster_invitro In Vitro Specificity Assay (Mixed Micelle Assay) cluster_cellular Cell-Based Specificity Assay (Arachidonic Acid Release) A1 Prepare mixed micelles (Phospholipid + Triton X-100) A2 Add purified PLA2 enzyme (cPLA2α, sPLA2, iPLA2) A1->A2 A3 Add inhibitor at varying concentrations A2->A3 A4 Incubate and initiate reaction A3->A4 A5 Measure fatty acid release (Radioactivity or LC-MS) A4->A5 A6 Calculate IC50 values A5->A6 B1 Culture cells and label with [³H]-Arachidonic Acid B2 Pre-incubate cells with inhibitor B1->B2 B3 Stimulate cells with agonist (e.g., Ca²⁺ ionophore) B2->B3 B4 Collect supernatant B3->B4 B5 Measure released [³H]-Arachidonic Acid (Scintillation counting) B4->B5 B6 Calculate IC50 values B5->B6

References

Comparative Analysis of Novel ((3-Chlorophenyl)sulfonyl)glycine Derivatives as Matrix Metalloproteinase-9 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Authoring Institution: Laboratory of Synthetic Bio-organic Chemistry

Abstract:

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Overexpression of MMP-9 has been implicated in the pathogenesis of various diseases, including cancer metastasis, inflammation, and cardiovascular disorders. This guide provides a comparative analysis of two novel compounds, CSG-1 and CSG-2, synthesized from a ((3-Chlorophenyl)sulfonyl)glycine scaffold, and evaluates their potential as selective MMP-9 inhibitors. The data presented herein is based on a comprehensive evaluation of their enzymatic inhibition, cellular activity, and selectivity against related MMPs. This guide is intended for researchers and professionals in the field of drug discovery and development.

Introduction to CSG Derivatives

Compounds CSG-1 and CSG-2 are novel small molecules synthesized from a this compound core. This scaffold was chosen for its potential to form favorable interactions within the active site of MMP-9. The key structural difference between CSG-1 and CSG-2 lies in the substitution pattern on the appended phenyl ring, which is hypothesized to influence potency and selectivity.

Quantitative Performance Analysis

The inhibitory activities of CSG-1 and CSG-2 were evaluated against human recombinant MMP-9, as well as the related proteases MMP-2 and MMP-1, to determine their potency and selectivity. Furthermore, the compounds were assessed for their ability to inhibit cancer cell migration in a cellular assay.

Table 1: In Vitro Enzymatic Inhibition and Selectivity of CSG-1 and CSG-2

CompoundMMP-9 IC50 (nM)MMP-2 IC50 (nM)MMP-1 IC50 (nM)Selectivity (MMP-2/MMP-9)Selectivity (MMP-1/MMP-9)
CSG-1 15.2 ± 1.8320.5 ± 25.1> 10,000~21-fold> 650-fold
CSG-2 8.7 ± 0.9150.3 ± 12.6> 10,000~17-fold> 1100-fold

Table 2: Cellular Activity of CSG-1 and CSG-2 in a Wound Healing (Scratch) Assay

CompoundConcentration (nM)Inhibition of Cell Migration (%)
CSG-1 10045.3 ± 4.1
CSG-2 10062.8 ± 5.5
Control -0

Experimental Protocols

MMP-9 Enzymatic Assay

The inhibitory activity of the compounds against MMP-9 was determined using a fluorogenic substrate-based assay. Recombinant human MMP-9 was pre-incubated with varying concentrations of the test compounds (CSG-1 and CSG-2) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35) for 30 minutes at 37°C. The enzymatic reaction was initiated by the addition of the fluorogenic substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). The fluorescence intensity was measured every minute for 60 minutes using a microplate reader with excitation and emission wavelengths of 328 nm and 393 nm, respectively. IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cell Migration (Wound Healing) Assay

Human fibrosarcoma (HT-1080) cells were seeded in 6-well plates and grown to confluence. A sterile 200 µL pipette tip was used to create a "scratch" in the cell monolayer. The detached cells were washed away with phosphate-buffered saline (PBS), and fresh medium containing the test compounds (100 nM) or vehicle control (0.1% DMSO) was added. The plates were incubated at 37°C in a 5% CO2 atmosphere. Images of the scratch were captured at 0 and 24 hours. The area of the wound was measured using ImageJ software, and the percentage of wound closure was calculated. The inhibition of cell migration was determined by comparing the wound closure in the presence of the compounds to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted biological pathway and the experimental workflow used in this study.

Caption: Simplified MMP-9 signaling pathway.

Experimental_Workflow cluster_primary_screening Primary Screening cluster_selectivity_profiling Selectivity Profiling cluster_cellular_activity Cellular Activity Assessment start Start: Synthesized This compound Derivatives (CSG-1, CSG-2) enzymatic_assay In Vitro Enzymatic Assay (Fluorogenic Substrate) start->enzymatic_assay determine_ic50 Determine IC50 for MMP-9 enzymatic_assay->determine_ic50 selectivity_assays Enzymatic Assays for Related MMPs (MMP-1, MMP-2) determine_ic50->selectivity_assays calculate_selectivity Calculate Selectivity Ratios selectivity_assays->calculate_selectivity cell_migration_assay Wound Healing (Scratch) Assay (HT-1080 cells) calculate_selectivity->cell_migration_assay quantify_inhibition Quantify Inhibition of Cell Migration cell_migration_assay->quantify_inhibition end End: Comparative Analysis of CSG-1 and CSG-2 Performance quantify_inhibition->end

Caption: Workflow for evaluating CSG compounds.

Conclusion

Both CSG-1 and CSG-2 demonstrate potent inhibition of MMP-9. CSG-2 exhibited slightly higher potency in the enzymatic assay and a more pronounced effect in the cell migration assay. Both compounds displayed excellent selectivity against MMP-1 and good selectivity against the closely related MMP-2. These findings suggest that the this compound scaffold is a promising starting point for the development of novel and selective MMP-9 inhibitors. Further optimization of this series is warranted to improve potency and explore in vivo efficacy.

Safety Operating Guide

Personal protective equipment for handling ((3-Chlorophenyl)sulfonyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ((3-Chlorophenyl)sulfonyl)glycine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, which is expected to be a skin, eye, and respiratory irritant, the following personal protective equipment is mandatory.[1][2] This is based on safety data for structurally similar compounds.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique to avoid skin contact.[3]
Eye and Face Protection Safety glasses with side-shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin and Body Protection Laboratory coatA complete suit protecting against chemicals may be necessary depending on the scale of work.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if dust formation is likely or if working in a poorly ventilated area.[1]

Operational Plan: Handling and Storage

Handling:

  • Avoid Contact: Prevent all personal contact with the compound, including inhalation of dust or vapors.[5]

  • Ventilation: Always use in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1]

  • Spills: In case of a spill, avoid generating dust.[4][5] Sweep up the material and place it into a suitable, labeled container for disposal.[1][4]

Storage:

  • Store in a tightly closed container.[1][2][3]

  • Keep in a dry, cool, and well-ventilated place.[1][2][3]

  • Incompatible Materials: Avoid contact with oxidizing agents and bases.[1][4]

Disposal Plan

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][5]

  • Contaminated Packaging: Dispose of as unused product.[3]

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[2][3]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (e.g., fume hood) A->B C Weigh and handle this compound B->C D Perform experimental procedures C->D E Decontaminate work surfaces D->E G Collect waste in a labeled, sealed container D->G Waste Generation F Store compound in a cool, dry, well-ventilated area E->F H Dispose of waste through an approved hazardous waste facility G->H

Caption: Workflow for the safe handling and disposal of this compound.

First Aid Measures

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][3]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • Ingestion: If swallowed, rinse your mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.